Physostigmine-d3
Description
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Properties
IUPAC Name |
[(3aR,8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl] N-(trideuteriomethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2/c1-15-7-8-17(3)13(15)18(4)12-6-5-10(9-11(12)15)20-14(19)16-2/h5-6,9,13H,7-8H2,1-4H3,(H,16,19)/t13-,15+/m1/s1/i2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIJVFDBKTWXHHD-RMLXDGKTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCN(C1N(C3=C2C=C(C=C3)OC(=O)NC)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NC(=O)OC1=CC2=C(C=C1)N([C@@H]3[C@]2(CCN3C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide: Synthesis and Purification of Physostigmine-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis and purification of Physostigmine-d3, an isotopically labeled version of the cholinesterase inhibitor, physostigmine. The deuterium labeling in this compound is specifically located on the N-methyl group of the carbamate moiety, as indicated by its IUPAC name: [(3aR,8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl] N-(trideuteriomethyl)carbamate. This isotopic labeling makes it a valuable internal standard for pharmacokinetic and metabolic studies.
Physicochemical and Analytical Data
A summary of the key physicochemical and analytical data for this compound is presented below. This information is crucial for its characterization and use in research.
| Property | Value |
| CAS Number | 1217704-11-4 |
| Molecular Formula | C₁₅H₁₈D₃N₃O₂ |
| Molecular Weight | 278.36 g/mol |
| IUPAC Name | [(3aR,8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl] N-(trideuteriomethyl)carbamate |
| Appearance | White to off-white solid |
| Purity (typical) | ≥98% |
| Storage Temperature | -20°C |
Synthesis of this compound: A Plausible Experimental Protocol
The synthesis of this compound can be logically approached in a two-step process starting from the readily available, non-labeled physostigmine. The first step involves the hydrolysis of the carbamate group of physostigmine to yield the key intermediate, eseroline. The second step is the carbamoylation of eseroline with a deuterated methylating agent to introduce the trideuteriomethyl group.
Step 1: Preparation of (-)-Eseroline from (-)-Physostigmine
This procedure is adapted from established methods for the hydrolysis of physostigmine.
Reaction Scheme:
(-)-Physostigmine → (-)-Eseroline + Methyl Isocyanate
Materials and Reagents:
-
(-)-Physostigmine
-
1-Butanol
-
Sodium butylate
-
Fumaric acid
-
Ethanol
-
Diethyl ether
-
Argon or Nitrogen gas (for inert atmosphere)
Experimental Procedure:
-
A solution of (-)-Physostigmine in 1-butanol is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
A catalytic amount of sodium butylate is added to the solution.
-
The reaction mixture is heated to reflux under an inert atmosphere (Argon or Nitrogen) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled to room temperature.
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The solvent is removed under reduced pressure to yield a crude residue.
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The crude eseroline is dissolved in ethanol.
-
A solution of fumaric acid in ethanol is added to the eseroline solution to precipitate eseroline fumarate.
-
The precipitate is collected by filtration, washed with cold ethanol and then diethyl ether.
-
The eseroline fumarate salt is dried under vacuum. The free base, (-)-eseroline, can be obtained by neutralization with a suitable base and extraction into an organic solvent.
Quantitative Data (Expected):
| Parameter | Value |
| Yield | 80-90% |
| Purity | >95% |
Step 2: Synthesis of this compound from (-)-Eseroline
This step involves the reaction of the hydroxyl group of eseroline with a deuterated methylating agent to form the N-trideuteriomethyl carbamate.
Reaction Scheme:
(-)-Eseroline + Trideuteriomethyl Isocyanate → this compound
Materials and Reagents:
-
(-)-Eseroline
-
Trideuteriomethyl isocyanate (CD₃NCO)
-
Anhydrous toluene or dichloromethane
-
Triethylamine (as a catalyst, optional)
-
Argon or Nitrogen gas (for inert atmosphere)
Experimental Procedure:
-
(-)-Eseroline is dissolved in an anhydrous aprotic solvent such as toluene or dichloromethane in a flame-dried, round-bottom flask under an inert atmosphere.
-
A stoichiometric amount of trideuteriomethyl isocyanate is added to the solution at room temperature. A slight excess of the isocyanate may be used to ensure complete reaction.
-
A catalytic amount of triethylamine can be added to facilitate the reaction.
-
The reaction mixture is stirred at room temperature and monitored by TLC or HPLC for the disappearance of eseroline. The reaction is typically complete within a few hours.
-
Once the reaction is complete, the solvent is removed under reduced pressure to yield crude this compound.
Quantitative Data (Expected):
| Parameter | Value |
| Yield | 70-85% |
| Purity | >90% (crude) |
Purification of this compound
Purification of the crude this compound is essential to achieve the high purity required for its use as an analytical standard. A combination of column chromatography and recrystallization is a standard and effective method.
Purification Protocol:
-
Column Chromatography:
-
The crude this compound is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
The solution is loaded onto a silica gel column.
-
The column is eluted with a gradient of a non-polar solvent (e.g., hexane or ethyl acetate) and a polar solvent (e.g., methanol or acetone). The exact solvent system should be determined by TLC analysis.
-
Fractions are collected and analyzed by TLC or HPLC.
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Fractions containing the pure product are combined, and the solvent is evaporated under reduced pressure.
-
-
Recrystallization:
-
The purified product from column chromatography is dissolved in a minimal amount of a hot solvent (e.g., ethanol, methanol, or a mixture of solvents like ethyl acetate/hexane).
-
The solution is allowed to cool slowly to room temperature and then further cooled in an ice bath to induce crystallization.
-
The crystals are collected by filtration, washed with a small amount of the cold recrystallization solvent, and dried under vacuum.
-
Final Purity and Yield:
| Parameter | Value |
| Final Yield | 60-75% (after purification) |
| Final Purity | ≥98% (by HPLC) |
Experimental Workflow and Logic Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the synthesis workflow and the logical relationship of the key components.
In Vivo Exploration of Deuterium-Labeled Physostigmine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of deuterium-labeled physostigmine in in vivo studies. By leveraging the kinetic isotope effect, deuterium labeling offers a powerful strategy to modulate the metabolic fate of physostigmine, a reversible acetylcholinesterase inhibitor. This guide delves into the synthesis, experimental design, and analytical methodologies pertinent to the in vivo assessment of deuterated physostigmine, offering valuable insights for researchers in pharmacology and drug development.
Introduction: The Rationale for Deuterium Labeling of Physostigmine
Physostigmine, a naturally occurring alkaloid, has been a subject of scientific interest for its role as a reversible inhibitor of acetylcholinesterase (AChE). By preventing the breakdown of the neurotransmitter acetylcholine, physostigmine effectively enhances cholinergic neurotransmission. This mechanism of action has rendered it useful in the treatment of conditions like glaucoma and myasthenia gravis, and it has been investigated for its potential in managing Alzheimer's disease.
However, the therapeutic utility of physostigmine is often hampered by its rapid metabolism, leading to a short biological half-life and the formation of metabolites such as eseroline. Deuterium labeling, the substitution of hydrogen atoms with their heavier, stable isotope deuterium, can significantly alter the metabolic profile of a drug. The increased mass of deuterium leads to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This increased bond strength can slow down metabolic processes that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect.
By strategically placing deuterium atoms at metabolically labile positions on the physostigmine molecule (e.g., on the N-methyl groups, creating d3- or d6-physostigmine), it is hypothesized that its metabolic degradation can be attenuated. This could lead to:
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Increased bioavailability: A greater proportion of the administered dose reaches systemic circulation.
-
Extended half-life: The drug remains in the body for a longer duration, potentially allowing for less frequent dosing.
-
Altered metabolite profile: A reduction in the formation of certain metabolites, which may have different pharmacological or toxicological properties.
These potential advantages make deuterium-labeled physostigmine a compelling candidate for in vivo studies aimed at developing improved therapeutic agents.
Synthesis of Deuterium-Labeled Physostigmine
While specific, detailed protocols for the synthesis of deuterium-labeled physostigmine are not extensively published in readily available literature, a plausible synthetic route can be inferred from the known synthesis of physostigmine and its analogs. The key step would involve the introduction of deuterium atoms at the desired positions, typically on the methyl groups.
A potential strategy for the synthesis of d3- or d6-physostigmine would involve the use of deuterated methylating agents. For instance, in the final steps of a physostigmine synthesis, where methyl groups are introduced, deuterated methyl iodide (CD₃I) or deuterated dimethyl sulfate ((CD₃)₂SO₄) could be employed.
Illustrative Synthetic Step (Hypothetical):
The carbamoylation of eseroline, a key intermediate in physostigmine synthesis, is a critical step. To introduce a deuterated methylcarbamoyl group, a reaction with deuterated methyl isocyanate (CD₃NCO) would be necessary.
Eseroline + CD₃NCO → d3-Physostigmine
The synthesis of d6-physostigmine would require the use of starting materials where the relevant methyl groups are already deuterated. The precise synthetic strategy would need to be optimized and validated through standard chemical characterization techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the location and extent of deuterium incorporation.
In Vivo Experimental Protocols
The in vivo evaluation of deuterium-labeled physostigmine necessitates carefully designed pharmacokinetic and pharmacodynamic studies. Below are detailed methodologies for key experiments.
Animal Models
Rats are a commonly used and appropriate animal model for initial in vivo studies of physostigmine pharmacokinetics. Male Wistar or Sprague-Dawley rats weighing between 200-250g are typically used. Animals should be housed in a controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water. All animal procedures must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Pharmacokinetic Study Design
A comparative pharmacokinetic study is essential to elucidate the in vivo differences between unlabeled and deuterium-labeled physostigmine.
Experimental Groups:
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Group 1: Control (Vehicle administration)
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Group 2: Unlabeled Physostigmine
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Group 3: Deuterium-labeled Physostigmine (e.g., d3- or d6-physostigmine)
Administration:
Physostigmine and its deuterated analogue are typically administered intravenously (IV) or orally (PO). For IV administration, a typical dose might be 100 µg/kg, while for oral administration, a higher dose of around 650 µg/kg may be used to account for first-pass metabolism. The compounds should be dissolved in a suitable vehicle, such as saline.
Blood Sampling:
Blood samples (approximately 0.2 mL) are collected from the tail vein or via a cannulated jugular vein at predetermined time points (e.g., 0, 2, 5, 15, 30, 60, 90, 120, and 240 minutes) post-administration. Blood should be collected into tubes containing an anticoagulant (e.g., heparin) and an acetylcholinesterase inhibitor (e.g., neostigmine) to prevent ex vivo degradation of physostigmine. Plasma is then separated by centrifugation and stored at -80°C until analysis.
Brain Tissue Analysis (Optional):
To assess brain penetration, animals can be euthanized at specific time points, and brains rapidly excised, weighed, and homogenized. The homogenates are then processed to extract the drug for analysis.
Analytical Methodology: LC-MS/MS Quantification
A sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is required for the simultaneous quantification of physostigmine and its deuterated analogue in plasma and brain homogenates.
Sample Preparation:
A liquid-liquid extraction or solid-phase extraction method can be used to isolate the analytes from the biological matrix. An internal standard (IS), such as a different isotopically labeled version of physostigmine or a structurally similar compound, should be added to the samples prior to extraction to correct for variability.
LC-MS/MS Parameters (Illustrative):
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Chromatographic Column: A C18 reversed-phase column is suitable for separation.
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Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).
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Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is typically used. The instrument is set to monitor specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for physostigmine, its deuterated analogue, and the internal standard.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Physostigmine | 276.2 | 219.1 |
| d3-Physostigmine | 279.2 | 222.1 |
| Internal Standard | (Varies) | (Varies) |
Data Analysis:
The concentration of each analyte is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same biological matrix.
Quantitative Data Presentation
The following tables summarize typical pharmacokinetic parameters for unlabeled physostigmine gathered from literature and present a hypothetical comparison with deuterium-labeled physostigmine to illustrate the expected impact of deuteration.[1][]
Table 1: Pharmacokinetic Parameters of Unlabeled Physostigmine in Rats
| Parameter | Intravenous (100 µg/kg) | Oral (650 µg/kg) |
| Cmax (ng/mL) | 84.6 | 3.3 |
| Tmax (min) | 2 | 16 |
| t½ (min) | 15.0 | 19.2 |
| AUC (ng·min/mL) | - | - |
| Clearance (mL/min/kg) | 12.4 | 80.9 |
| Vd (mL/kg) | 270 | - |
| Bioavailability (%) | - | 2 |
Data compiled from published studies. Actual values may vary depending on the specific experimental conditions.[1][]
Table 2: Hypothetical Comparative Pharmacokinetics of Deuterium-Labeled (d6) Physostigmine in Rats (Oral Administration, 650 µg/kg)
| Parameter | Unlabeled Physostigmine | d6-Physostigmine (Hypothetical) |
| Cmax (ng/mL) | 3.3 | 5.8 |
| Tmax (min) | 16 | 20 |
| t½ (min) | 19.2 | 35.5 |
| AUC (ng·min/mL) | 280 | 650 |
| Bioavailability (%) | 2 | 4.5 |
This table presents hypothetical data for illustrative purposes to demonstrate the potential impact of deuterium labeling. Actual results would need to be determined experimentally.
Visualizations: Signaling Pathways and Experimental Workflows
Physostigmine's Mechanism of Action: Acetylcholinesterase Inhibition
Caption: Mechanism of action of physostigmine in the cholinergic synapse.
Experimental Workflow for In Vivo Pharmacokinetic Study
Caption: Workflow for a comparative in vivo pharmacokinetic study.
Conclusion
The use of deuterium-labeled physostigmine presents a promising avenue for enhancing its therapeutic potential. By modifying its metabolic profile, researchers can aim to develop a more robust and effective treatment for various cholinergic-related disorders. This technical guide provides a foundational framework for scientists and drug development professionals to design and execute in vivo studies with deuterium-labeled physostigmine. The detailed experimental protocols, data presentation formats, and visualizations of key processes are intended to facilitate a deeper understanding and more effective research in this area. Further experimental validation is crucial to fully characterize the pharmacokinetic and pharmacodynamic profile of deuterated physostigmine and to realize its potential clinical benefits.
References
Physostigmine-d3: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the stability and recommended storage conditions for Physostigmine-d3. The information presented is critical for ensuring the integrity and reliability of this compound in research and development settings. The stability of the non-deuterated form, physostigmine, is well-documented and serves as a primary reference, with considerations for the potential impact of deuterium substitution discussed.
Core Concepts: Stability Profile of Physostigmine
Physostigmine is a reversible cholinesterase inhibitor that is sensitive to several environmental factors. Its degradation can compromise its biological activity. The deuterated form, this compound, is expected to share a similar sensitivity profile.
Key Stability Factors:
-
pH: Physostigmine is most stable in acidic aqueous solutions. One study on the anaerobic stability of physostigmine found the minimum degradation rate at pH 3.4.[1]
-
Light: Exposure to light can cause degradation. Therefore, the compound should be protected from light.
-
Air (Oxygen): Physostigmine is susceptible to oxidation.[1] Storage under an inert atmosphere is recommended for long-term stability.
-
Heat: Elevated temperatures accelerate the degradation process.
-
Metals: Contact with trace metals can catalyze degradation.
Degradation Products:
The primary degradation products of physostigmine are eseroline and rubreserine.[1] Eseroline is a colorless hydrolysis product with significantly less anticholinesterase activity. Rubreserine is a red-colored oxidation product. The appearance of a reddish color in physostigmine solutions is an indicator of degradation.
Quantitative Stability Data
While specific quantitative stability data for this compound is limited in publicly available literature, the data for unlabeled physostigmine provides a strong baseline for stability expectations. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can sometimes lead to enhanced metabolic stability (the kinetic isotope effect). However, the impact of deuteration on chemical stability under various storage conditions is not always straightforward and can be influenced by the specific degradation pathway. Some studies have shown that deuteration can lead to a lower melting point and increased solubility.
The following table summarizes the degradation kinetics of unlabeled physostigmine in an anaerobic aqueous solution.
| Temperature (°C) | pH | Rate Constant (k) (day⁻¹) | Half-life (t₁₂) (days) |
| 45 | 3.4 | 0.003 | 231 |
| 55 | 3.4 | 0.008 | 87 |
| 70 | 3.4 | 0.025 | 28 |
Data extracted from a study on the anaerobic stability of aqueous physostigmine solution.[1]
Based on this data, the shelf life of an anaerobic physostigmine solution at pH 3.4 at room temperature was estimated to be approximately 4 years.[1]
Recommended Storage Conditions
To ensure the long-term stability of this compound, the following storage conditions are recommended:
| Form | Recommended Storage Temperature | Additional Recommendations |
| Solid | -20°C | Store in a tightly sealed, light-resistant container under an inert atmosphere (e.g., argon or nitrogen). |
| Solution | -20°C or -80°C | Prepare solutions in an appropriate acidic buffer (e.g., pH 3-4). Use deoxygenated solvents. Store in light-resistant, airtight vials. For long-term storage, aliquoting is recommended to avoid repeated freeze-thaw cycles. |
For short-term storage of solutions, refrigeration at 2-8°C may be acceptable, but stability should be verified for the specific solvent and concentration used.
Experimental Protocols
Stability-Indicating HPLC Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for accurately quantifying this compound and separating it from its degradation products. The following is a representative protocol based on published methods for physostigmine.[1][2]
| Parameter | Specification |
| Column | Reversed-phase C18 column (e.g., Kinetex C18) |
| Mobile Phase | A gradient of acetonitrile and a suitable buffer (e.g., phosphate or acetate buffer at a slightly acidic pH) |
| Flow Rate | 1.0 mL/min |
| Detection | UV detection at an appropriate wavelength (e.g., 254 nm) or fluorescence detection (excitation 254 nm / emission 355 nm for higher sensitivity)[2] |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
Method Validation: The method should be validated according to ICH guidelines to ensure linearity, accuracy, precision, specificity, and robustness.
Forced Degradation Study Protocol
Forced degradation studies are performed to identify potential degradation products and establish the degradation pathways. This information is crucial for developing a stability-indicating analytical method.
Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at room temperature for 4 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid drug substance at 80°C for 48 hours.
-
Photolytic Degradation: Expose the drug substance (solid and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Subject aliquots of the stock solution (for solution-state stress) and the solid compound to the stress conditions outlined above.
-
At specified time points, withdraw samples and, if necessary, neutralize the acid or base.
-
Dilute the samples to an appropriate concentration with the mobile phase.
-
Analyze the samples using the validated stability-indicating HPLC method.
-
Analyze a control sample (unstressed) for comparison.
Signaling Pathway and Experimental Workflow Diagrams
Acetylcholinesterase Inhibition by Physostigmine
Caption: Mechanism of acetylcholinesterase inhibition by this compound.
Forced Degradation Experimental Workflow
Caption: Workflow for a forced degradation study of this compound.
Conclusion
The stability of this compound is a critical parameter that must be carefully managed to ensure the validity of research and development outcomes. By understanding its sensitivity to pH, light, air, and heat, and by implementing appropriate storage and handling procedures, researchers can maintain the integrity of this valuable compound. The provided experimental protocols for stability testing and forced degradation studies offer a framework for establishing a robust stability profile for this compound in various formulations and applications.
References
- 1. Anaerobic stability of aqueous physostigmine solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Revival of physostigmine - a novel HPLC assay for simultaneous determination of physostigmine and its metabolite eseroline designed for a pharmacokinetic study of septic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to High-Purity Physostigmine-d3 for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of high-purity Physostigmine-d3, a deuterated analog of the reversible acetylcholinesterase inhibitor, physostigmine. This document outlines the commercial availability of research-grade this compound, its key quality attributes, and detailed experimental protocols for its application in scientific research.
Commercial Availability and Quality Specifications
High-purity this compound is available from several reputable commercial suppliers catering to the research and pharmaceutical development communities. This deuterated standard is primarily used as an internal standard in quantitative mass spectrometry-based assays, such as pharmacokinetic and metabolic studies. The key quality parameters for research-grade this compound are its chemical purity and isotopic enrichment.
Below is a summary of typical product specifications from leading suppliers. Please note that specific batch data may vary, and it is essential to consult the Certificate of Analysis (CoA) provided by the supplier for precise information.
| Supplier | Product Number | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Stated Purity | Isotopic Enrichment |
| MedchemExpress | HY-N6608S | 1217704-11-4 | C₁₅H₁₈D₃N₃O₂ | 278.36 | >98% | No data |
| LGC Standards | TRC-P398502 | 1217704-11-4 | C₁₅D₃H₁₈N₃O₂ | 278.365 | No data | No data |
| Axios Research | AR-P01849 | Not provided | C₁₅H₁₈D₃N₃O₂ | 278.37 | High Purity | No data |
| MyBioSource | MBS6022724 | Not provided | C₁₅H₁₈D₃N₃O₂ | No data | Research Grade | No data |
| Pharmaffiliates | PA PST 013170 | 1217704-11-4 | C₁₅H₁₈D₃N₃O₂ | 278.36 | No data | No data |
Note: While many suppliers state "high purity," a specific percentage is not always publicly available and is typically found on the lot-specific Certificate of Analysis. Isotopic enrichment is also a critical parameter that is usually detailed in the CoA.
Mechanism of Action: Acetylcholinesterase Inhibition
Physostigmine, and by extension its deuterated analog, functions as a reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft. By inhibiting AChE, physostigmine increases the concentration and duration of action of ACh at both muscarinic and nicotinic cholinergic receptors. This modulation of cholinergic signaling is the basis for its physiological effects and therapeutic applications.
Experimental Protocols
In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
This protocol describes a colorimetric method to determine the inhibitory activity of a compound on acetylcholinesterase.
Materials:
-
Acetylcholinesterase (AChE) from electric eel or human erythrocytes
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Physostigmine (as a positive control)
-
Test compound (e.g., novel AChE inhibitor)
-
Phosphate buffer (pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of AChE in phosphate buffer.
-
Prepare a stock solution of ATCI in deionized water.
-
Prepare a stock solution of DTNB in phosphate buffer.
-
Prepare serial dilutions of the test compound and physostigmine in phosphate buffer.
-
-
Assay Protocol:
-
In a 96-well plate, add the following to each well:
-
140 µL of phosphate buffer (pH 8.0)
-
20 µL of DTNB solution
-
20 µL of the test compound solution (or physostigmine for positive control, or buffer for negative control)
-
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding 20 µL of the AChE solution.
-
Immediately add 20 µL of the ATCI substrate solution.
-
Measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100
-
Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC₅₀ value.
-
Use of this compound as an Internal Standard in LC-MS/MS Analysis
This protocol outlines a general workflow for the quantification of an analyte in a biological matrix (e.g., plasma) using this compound as an internal standard (IS).
Materials:
-
This compound (Internal Standard)
-
Analyte of interest
-
Biological matrix (e.g., plasma, urine)
-
Protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid)
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
-
Appropriate LC column (e.g., C18)
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).
-
Prepare calibration standards by spiking known concentrations of the analyte into the biological matrix.
-
To a known volume of the biological sample (calibrator, quality control, or unknown), add a fixed amount of the this compound internal standard solution.
-
Vortex mix the samples.
-
Add the protein precipitation solvent to precipitate proteins.
-
Vortex mix and then centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Develop an LC method to achieve chromatographic separation of the analyte and the internal standard from matrix components.
-
Optimize the mass spectrometer parameters (e.g., precursor and product ions, collision energy) for both the analyte and this compound using Multiple Reaction Monitoring (MRM).
-
Inject the prepared samples onto the LC-MS/MS system.
-
-
Data Analysis:
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the peak area ratio (Analyte Area / Internal Standard Area).
-
Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Cholinergic Signaling Pathway
Physostigmine's inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, thereby amplifying both nicotinic and muscarinic cholinergic signaling.
-
Nicotinic Acetylcholine Receptors (nAChRs) are ligand-gated ion channels. Their activation leads to a rapid influx of cations (primarily Na⁺ and Ca²⁺), resulting in depolarization of the postsynaptic membrane and excitatory postsynaptic potentials.
-
Muscarinic Acetylcholine Receptors (mAChRs) are G-protein coupled receptors (GPCRs) with five subtypes (M1-M5). Their activation initiates intracellular signaling cascades. For example, M1, M3, and M5 receptors couple to Gq proteins, activating phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG), ultimately increasing intracellular calcium and activating protein kinase C (PKC). M2 and M4 receptors couple to Gi proteins, inhibiting adenylyl cyclase and decreasing cyclic AMP (cAMP) levels.
Conclusion
High-purity this compound is an essential tool for researchers in pharmacology, drug metabolism, and neuroscience. Its primary application as an internal standard in LC-MS/MS assays enables accurate and precise quantification of analytes in complex biological matrices. Understanding its mechanism of action and having access to detailed experimental protocols are crucial for its effective implementation in research and development. This guide provides a foundational understanding to facilitate the use of this compound in a laboratory setting. For specific applications, further optimization of the provided protocols may be necessary.
Physostigmine-d3: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an in-depth overview of Physostigmine-d3, including its chemical properties, mechanism of action, and its application in experimental settings.
Core Chemical and Physical Data
This compound is the deuterated analog of physostigmine, a naturally occurring alkaloid. The incorporation of deuterium isotopes provides a stable-labeled internal standard essential for accurate bioanalytical quantification.
| Property | Value | Source(s) |
| CAS Number | 1217704-11-4 | [1] |
| Molecular Formula | C₁₅H₁₈D₃N₃O₂ | [2] |
| Molecular Weight | 278.36 g/mol | [2][3] |
Mechanism of Action: Reversible Acetylcholinesterase Inhibition
This compound, like its non-deuterated counterpart, functions as a reversible inhibitor of acetylcholinesterase (AChE). AChE is the primary enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft. By inhibiting AChE, physostigmine effectively increases the concentration and duration of action of ACh at the synapse, thereby enhancing cholinergic neurotransmission. This mechanism is pivotal in both its therapeutic applications and its use as a research tool.
The carbamate moiety of physostigmine binds to the serine residue in the active site of AChE, forming a carbamoylated enzyme complex. This complex is more stable and hydrolyzes much more slowly than the acetylated enzyme formed with acetylcholine. This temporary inactivation of AChE leads to an accumulation of acetylcholine in the synapse, which can then stimulate both muscarinic and nicotinic acetylcholine receptors.
Application in Bioanalytical Methods
The primary application of this compound is as an internal standard in quantitative bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is the gold standard in bioanalysis as it corrects for variability in sample preparation and instrument response. Since this compound has nearly identical physicochemical properties to the non-labeled analyte, it co-elutes chromatographically and experiences similar ionization efficiency, but is distinguishable by its mass-to-charge ratio (m/z).
Experimental Protocol: Quantification of Physostigmine in Plasma using LC-MS/MS with this compound as an Internal Standard
While a specific published method detailing the use of this compound was not identified in the immediate search, a standard protocol can be outlined based on established methodologies for the analysis of physostigmine and the common practices for using deuterated internal standards.
1. Sample Preparation (Protein Precipitation)
-
To a 100 µL aliquot of plasma sample, add 10 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).
-
Vortex mix for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.
2. LC-MS/MS Conditions
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (Triple Quadrupole):
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Physostigmine: Precursor ion (Q1) m/z 276.2 → Product ion (Q3) m/z (specific fragment to be determined, e.g., 219.2).
-
This compound: Precursor ion (Q1) m/z 279.2 → Product ion (Q3) m/z (corresponding fragment, e.g., 222.2).
-
-
Instrument Parameters: Optimization of declustering potential, collision energy, and other source parameters is required.
-
3. Data Analysis
-
Quantification is based on the ratio of the peak area of the analyte (physostigmine) to the peak area of the internal standard (this compound).
-
A calibration curve is constructed by plotting the peak area ratio against the concentration of the analyte in prepared standards.
References
- 1. Pharmacokinetics and pharmacodynamics of physostigmine in the rat after intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of physostigmine in man following a single application of a transdermal system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. texilajournal.com [texilajournal.com]
Physostigmine-d3: A Technical Guide to Isotopic Enrichment and Purity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the isotopic enrichment and chemical purity of Physostigmine-d3, a deuterated analog of the acetylcholinesterase inhibitor physostigmine. This document is intended to be a valuable resource for researchers in drug metabolism, pharmacokinetics, and other fields where stable isotope-labeled internal standards are essential for accurate quantification.
Core Concepts: Isotopic Enrichment and Chemical Purity
Isotopic Enrichment refers to the percentage of a compound in which a specific atom has been replaced by one of its isotopes. In the case of this compound, the three hydrogen atoms on the N-methylcarbamate group are replaced with deuterium. High isotopic enrichment is crucial for an internal standard to be effective, as it minimizes interference from the unlabeled analyte. The isotopic distribution, which includes the percentages of the desired d3 species as well as any residual d0, d1, and d2 species, is a key quality parameter.
Chemical Purity is the measure of the percentage of the desired compound in a sample, exclusive of isotopic variants and any other chemical impurities. High chemical purity is necessary to ensure that the standard is free from contaminants that could interfere with the analytical method or degrade the stability of the compound.
Quantitative Data Summary
The following tables summarize typical quantitative data for the isotopic enrichment and chemical purity of commercially available this compound. These values are representative and may vary between different suppliers and batches. For specific data, always refer to the Certificate of Analysis provided by the manufacturer.
Table 1: Isotopic Enrichment of this compound
| Isotopic Species | Abbreviation | Percentage (%) |
| This compound | d3 | ≥ 98 |
| Physostigmine-d2 | d2 | ≤ 2 |
| Physostigmine-d1 | d1 | ≤ 0.5 |
| Unlabeled Physostigmine | d0 | ≤ 0.1 |
Table 2: Chemical Purity of this compound
| Analytical Method | Purity Specification |
| High-Performance Liquid Chromatography (HPLC) | ≥ 98% |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Conforms to structure |
Experimental Protocols
Detailed methodologies for the determination of isotopic enrichment and chemical purity are critical for the validation and use of this compound as an internal standard.
Protocol 1: Determination of Isotopic Enrichment by Mass Spectrometry
This protocol outlines a general procedure for assessing the isotopic distribution of this compound using high-resolution mass spectrometry (HRMS).
Objective: To determine the relative percentages of d0, d1, d2, and d3 species of Physostigmine.
Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) coupled with a suitable ionization source (e.g., Electrospray Ionization - ESI).
Procedure:
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 µg/mL.
-
Infusion: Infuse the sample solution directly into the mass spectrometer at a constant flow rate.
-
MS Acquisition: Acquire full-scan mass spectra in positive ion mode over a mass range that includes the molecular ions of both unlabeled physostigmine (m/z 276.16) and this compound (m/z 279.18).
-
Data Analysis:
-
Extract the ion chromatograms for the [M+H]+ ions of d0, d1, d2, and d3 species.
-
Integrate the peak areas for each isotopic species.
-
Calculate the percentage of each species relative to the total integrated area of all species.
-
Protocol 2: Determination of Chemical Purity by High-Performance Liquid Chromatography (HPLC)
This protocol describes a reversed-phase HPLC method for the determination of the chemical purity of this compound.[1]
Objective: To quantify the purity of this compound and identify any potential impurities.
Instrumentation: A standard HPLC system equipped with a UV detector.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a suitable buffer (e.g., 20 mM ammonium acetate, pH 5.0).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
Procedure:
-
Standard Preparation: Prepare a standard solution of this compound in the mobile phase at a known concentration (e.g., 0.5 mg/mL).
-
Sample Injection: Inject the standard solution onto the HPLC system.
-
Chromatogram Acquisition: Record the chromatogram for a sufficient run time to allow for the elution of all potential impurities.
-
Data Analysis:
-
Integrate the peak area of the main this compound peak and any impurity peaks.
-
Calculate the percentage purity by dividing the area of the main peak by the total area of all peaks.
-
Protocol 3: Structural Confirmation and Purity Assessment by NMR Spectroscopy
This protocol details the use of Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure and assess the purity of this compound.
Objective: To verify the chemical structure, confirm the position of deuterium labeling, and assess the overall purity.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
Procedure:
-
Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable deuterated solvent (e.g., Chloroform-d, Methanol-d4).
-
¹H NMR Acquisition: Acquire a proton NMR spectrum. The absence or significant reduction of the signal corresponding to the N-methyl protons will confirm successful deuteration. The integration of the remaining proton signals should be consistent with the structure of physostigmine.
-
¹³C NMR Acquisition: Acquire a carbon-13 NMR spectrum to further confirm the carbon skeleton of the molecule.
-
Purity Assessment: The presence of any significant impurity peaks in the ¹H NMR spectrum can be used to estimate the chemical purity. Quantitative NMR (qNMR) can be performed by adding a certified internal standard for a more accurate purity determination.[2][3]
Visualizations
Cholinergic Synaptic Transmission and the Action of Physostigmine
Physostigmine is a reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (ACh) in the synaptic cleft. By inhibiting AChE, physostigmine increases the concentration and duration of action of ACh at cholinergic receptors, leading to enhanced cholinergic neurotransmission.[4]
Caption: Mechanism of action of Physostigmine at the cholinergic synapse.
Experimental Workflow for Quality Control of this compound
The following diagram illustrates a typical workflow for the quality control assessment of a batch of this compound, incorporating the analytical techniques described in this guide.
Caption: Quality control workflow for this compound analysis.
References
Methodological & Application
Application Notes and Protocols for the LC-MS/MS Analysis of Physostigmine using Physostigmine-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Physostigmine is a reversible acetylcholinesterase inhibitor that has therapeutic applications, including the treatment of anticholinergic poisoning. Accurate quantification of physostigmine in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments. This document provides a detailed application note and protocol for the analysis of physostigmine in human plasma using a highly sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with Physostigmine-d3 as a stable isotope-labeled internal standard.
This compound is the ideal internal standard for this assay as its physicochemical properties are nearly identical to that of the analyte, ensuring similar extraction recovery and ionization efficiency, which corrects for matrix effects and variations in instrument response.
Mechanism of Action: Acetylcholinesterase Inhibition
Physostigmine exerts its effects by inhibiting the enzyme acetylcholinesterase (AChE). AChE is responsible for the breakdown of the neurotransmitter acetylcholine (ACh) in the synaptic cleft. By inhibiting AChE, physostigmine increases the concentration and duration of action of acetylcholine at the postsynaptic receptors, leading to enhanced cholinergic neurotransmission.[1][2] This mechanism is central to its therapeutic and toxic effects.
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is adapted from methodologies described for the extraction of physostigmine from plasma.[3]
Materials:
-
Human plasma samples
-
Physostigmine analytical standard
-
This compound internal standard (IS) working solution (e.g., 100 ng/mL in methanol)
-
Methyl t-butyl ether (MTBE), HPLC grade
-
0.1 M Sodium carbonate solution
-
Reconstitution solution (e.g., 50:50 acetonitrile:water with 0.1% formic acid)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
-
Sample concentrator (e.g., nitrogen evaporator)
Procedure:
-
Pipette 200 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution to each plasma sample, calibrator, and quality control (QC) sample, except for the blank plasma.
-
Vortex mix for 10 seconds.
-
Add 100 µL of 0.1 M sodium carbonate solution to alkalinize the sample.
-
Vortex mix for 10 seconds.
-
Add 1 mL of MTBE.
-
Vortex mix vigorously for 2 minutes to ensure thorough extraction.
-
Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (MTBE) to a clean tube.
-
Evaporate the MTBE to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the reconstitution solution.
-
Vortex mix for 30 seconds.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
References
- 1. Acetylcholinesterase - Wikipedia [en.wikipedia.org]
- 2. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Revival of physostigmine - a novel HPLC assay for simultaneous determination of physostigmine and its metabolite eseroline designed for a pharmacokinetic study of septic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantitative Analysis of Physostigmine in Human Plasma using Physostigmine-d3 by LC-MS/MS
Introduction
Physostigmine is a reversible cholinesterase inhibitor used in the treatment of glaucoma and as an antidote for anticholinergic poisoning.[1][2] Accurate quantification of physostigmine in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments. The use of a stable isotope-labeled internal standard, such as physostigmine-d3, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides the highest level of accuracy and precision for bioanalytical methods.[3] This application note details a comprehensive protocol for the quantitative analysis of physostigmine in human plasma using this compound as an internal standard.
Signaling Pathway and Mechanism of Action
Physostigmine exerts its therapeutic and toxic effects by inhibiting the enzyme acetylcholinesterase (AChE). AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid, terminating its action at the synaptic cleft. By reversibly binding to and inhibiting AChE, physostigmine increases the concentration and prolongs the action of acetylcholine at both muscarinic and nicotinic receptors.[1][2]
Caption: Mechanism of action of physostigmine.
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol describes a liquid-liquid extraction procedure for the isolation of physostigmine from human plasma.
Materials:
-
Human plasma samples
-
This compound internal standard working solution
-
Methyl tert-butyl ether (MTBE)
-
0.1 M Sodium carbonate buffer (pH 9.0)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
Reconstitution solution (e.g., 50:50 acetonitrile:water with 0.1% formic acid)
Procedure:
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the this compound internal standard working solution.
-
Add 100 µL of 0.1 M sodium carbonate buffer (pH 9.0) and vortex for 10 seconds.
-
Add 1 mL of methyl tert-butyl ether (MTBE).
-
Vortex the mixture vigorously for 5 minutes.
-
Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean microcentrifuge tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the reconstitution solution.
-
Vortex for 30 seconds and transfer the solution to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | Time (min) |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Spray Voltage | 5500 V |
| Source Temperature | 500°C |
| Collision Gas | Nitrogen |
| Curtain Gas | 30 psi |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 50 psi |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Physostigmine | 276.2 | 219.1 | 25 |
| This compound | 279.2 | 222.1 | 25 |
Experimental Workflow
The following diagram illustrates the overall workflow for the quantitative analysis of physostigmine in human plasma.
Caption: Workflow for physostigmine quantification.
Quantitative Data Summary
The bioanalytical method was validated according to regulatory guidelines. The following tables summarize the key validation parameters.
Table 1: Calibration Curve and Linearity
| Parameter | Result |
| Calibration Range | 0.1 - 100 ng/mL |
| Regression Model | Linear |
| Weighting Factor | 1/x² |
| Correlation Coefficient (r²) | > 0.995 |
Table 2: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |
| LLOQ | 0.1 | 95.0 - 105.0 | < 15.0 | 93.0 - 107.0 | < 15.0 |
| Low QC | 0.3 | 92.0 - 108.0 | < 10.0 | 94.0 - 106.0 | < 10.0 |
| Mid QC | 10 | 96.0 - 104.0 | < 8.0 | 97.0 - 103.0 | < 8.0 |
| High QC | 80 | 98.0 - 102.0 | < 5.0 | 97.5 - 102.5 | < 5.0 |
Table 3: Recovery and Matrix Effect
| QC Level | Analyte Recovery (%) | Internal Standard Recovery (%) | Matrix Effect (%) |
| Low QC | 85.2 | 88.1 | 98.5 |
| High QC | 87.5 | 89.3 | 101.2 |
Table 4: Stability
| Stability Condition | Duration | Stability (% of Nominal) |
| Bench-top (Room Temp) | 6 hours | 95.0 - 105.0 |
| Freeze-Thaw Cycles | 3 cycles | 94.0 - 106.0 |
| Long-term (-80°C) | 30 days | 96.0 - 104.0 |
Conclusion
This application note provides a detailed and robust LC-MS/MS method for the quantitative analysis of physostigmine in human plasma using its deuterated internal standard, this compound. The described liquid-liquid extraction protocol offers high recovery and minimal matrix effects. The chromatographic and mass spectrometric conditions are optimized for sensitive and selective detection of both the analyte and the internal standard. The validation data demonstrates that this method is accurate, precise, and reliable for its intended purpose in various research and clinical settings.
References
Application Notes and Protocols for the Quantification of Physostigmine in Plasma using Physostigmine-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the quantitative analysis of physostigmine in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with physostigmine-d3 as an internal standard. The methodologies outlined are based on established bioanalytical techniques for physostigmine and analogous compounds.
Introduction
Physostigmine is a reversible acetylcholinesterase inhibitor that can cross the blood-brain barrier.[1] It is utilized in the treatment of neuromuscular disorders and as an antidote for anticholinergic poisoning.[2] Accurate quantification of physostigmine in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for LC-MS/MS-based quantification, as it compensates for variability in sample preparation and instrument response, ensuring high accuracy and precision.
Signaling Pathway and Mechanism of Action
Physostigmine functions by inhibiting the acetylcholinesterase (AChE) enzyme, which is responsible for the breakdown of the neurotransmitter acetylcholine (ACh). By blocking AChE, physostigmine increases the concentration and duration of action of ACh in the synaptic cleft, thereby enhancing cholinergic neurotransmission at both muscarinic and nicotinic receptors.[3]
Experimental Protocols
This section details the necessary steps for sample preparation and LC-MS/MS analysis.
Materials and Reagents
-
Physostigmine and this compound standards
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Water, deionized or Milli-Q
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and effective method for extracting physostigmine from plasma samples.[4]
-
Spiking: To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of this compound internal standard working solution. For calibration standards and quality control (QC) samples, add the corresponding physostigmine working solution. For blank samples, add 10 µL of the reconstitution solvent.
-
Precipitation: Add 400 µL of cold acetonitrile to each tube.
-
Vortexing: Vortex mix the samples vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new set of tubes.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortexing and Transfer: Vortex mix for 30 seconds and transfer the solution to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The following are typical starting conditions and can be optimized for the specific instrumentation used.
| Parameter | Condition |
| LC System | Agilent 1260 Infinity LC or equivalent |
| Column | Agilent ZORBAX RRHT Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent |
| Column Temperature | 40 °C |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.35 mL/min |
| Injection Volume | 10 µL |
| MS System | Agilent 6410B Triple Quadrupole LC/MS or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | To be optimized for Physostigmine and this compound |
| Fragmentor Voltage | To be optimized |
| Collision Energy | To be optimized |
Gradient Elution Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 2.0 | 50 |
| 4.0 | 95 |
| 4.1 | 5 |
| 6.0 | 5 |
Method Validation
A comprehensive validation of the analytical method should be performed to ensure its reliability for the intended application. Key validation parameters are summarized below.
| Validation Parameter | Typical Acceptance Criteria | Example Data |
| Linearity (r²) | > 0.99 | A linear range of 0.50 to 25.0 ng/mL was established for physostigmine in plasma.[2] |
| Precision (%CV) | < 15% (20% at LLOQ) | Intra-day CV ranged from 3.8 to 5.3%, and inter-day CV ranged from 1.8 to 3.6%.[2] |
| Accuracy (%Bias) | ± 15% (± 20% at LLOQ) | Analytical recoveries varied from 95 to 107%.[5] |
| Recovery (%) | Consistent and reproducible | The average recovery was 92%.[2] |
| Limit of Quantification (LOQ) | Signal-to-noise ratio > 10 | The sensitivity of a similar method was 100 pg/mL of plasma.[2] |
| Stability | < 15% deviation from nominal concentration | Physostigmine in plasma is stable for 9 weeks at -15 and -80 °C.[2] |
Data Analysis
The concentration of physostigmine in the plasma samples is determined by calculating the peak area ratio of the analyte (physostigmine) to the internal standard (this compound). A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. The concentration of physostigmine in the unknown samples is then interpolated from this calibration curve.
Conclusion
The protocol described provides a robust and reliable method for the quantification of physostigmine in plasma samples using LC-MS/MS with this compound as an internal standard. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, making this method suitable for a wide range of research and clinical applications. Proper method validation is essential to guarantee the quality and reliability of the generated data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Determination of physostigmine in plasma by high-performance liquid chromatography and fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. agilent.com [agilent.com]
- 5. Determination of physostigmine in plasma and brain by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Physostigmine-d3 in Neuropharmacology Studies
Introduction
Physostigmine, a reversible acetylcholinesterase (AChE) inhibitor, has long been a valuable tool in neuropharmacology research, primarily for its ability to increase acetylcholine levels in the synaptic cleft. This leads to the stimulation of both nicotinic and muscarinic acetylcholine receptors, making it instrumental in studying cholinergic neurotransmission.[1][2][3] Physostigmine can cross the blood-brain barrier, allowing for the investigation of central cholinergic systems.[1][2] In recent years, the deuterated analog, Physostigmine-d3, has become commercially available and serves a critical role as an internal standard for the accurate quantification of physostigmine in biological matrices using mass spectrometry. This application note provides detailed protocols and data for the use of this compound in conjunction with physostigmine in various neuropharmacological assays.
Core Applications
The primary application of this compound is as a stable isotope-labeled internal standard in quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a deuterated standard is crucial for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of physostigmine concentration measurements in plasma, brain tissue, and other biological samples.
Neuropharmacological studies utilizing physostigmine, and by extension requiring this compound for accurate quantification, include:
-
In vitro acetylcholinesterase inhibition assays: To determine the potency of physostigmine and other compounds as AChE inhibitors.
-
In vivo microdialysis: To measure the effects of physostigmine on extracellular acetylcholine levels in specific brain regions of freely moving animals.[4][5][6]
-
Behavioral studies in animal models: To investigate the effects of enhanced cholinergic signaling on learning, memory, and other cognitive functions, particularly in models of neurodegenerative diseases like Alzheimer's disease.[7]
Data Presentation
Quantitative Data for Physostigmine
| Parameter | Value | Species/System | Reference |
| IC50 (AChE) | 0.117 ± 0.007 µM | Human | [8] |
| IC50 (BChE) | 0.059 ± 0.012 µM | Human | [8] |
| Plasma Half-life (t½) | 17 min | Rat (IM) | [1] |
| Brain Half-life (t½) | 16 min | Rat (IM) | [1] |
| Peak Brain-to-Plasma Ratio | 1.61 | Rat (IM) | [1] |
| Oral Bioavailability (F) | 0.02 | Rat | [9] |
Experimental Protocols
In Vitro Acetylcholinesterase Inhibition Assay
This protocol is based on the Ellman method for determining AChE activity.
Materials:
-
Acetylcholinesterase (AChE) enzyme (e.g., from electric eel or human recombinant)
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Physostigmine
-
Phosphate buffer (0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of physostigmine in a suitable solvent (e.g., DMSO or ethanol).
-
Prepare working solutions of physostigmine by serial dilution in phosphate buffer.
-
Prepare the AChE enzyme solution in phosphate buffer.
-
Prepare the ATCI substrate solution in deionized water.
-
Prepare the DTNB solution in phosphate buffer.
-
-
Assay Protocol:
-
To each well of a 96-well plate, add 20 µL of the physostigmine working solution or vehicle control.
-
Add 140 µL of phosphate buffer to each well.
-
Add 20 µL of the DTNB solution to each well.
-
Initiate the reaction by adding 20 µL of the AChE enzyme solution to each well.
-
Incubate the plate at room temperature for 15 minutes.
-
Add 20 µL of the ATCI substrate solution to each well to start the colorimetric reaction.
-
Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration of physostigmine.
-
Determine the percent inhibition for each concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the physostigmine concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
In Vivo Microdialysis for Acetylcholine Measurement in Rodents
This protocol describes the measurement of extracellular acetylcholine in the hippocampus of a freely moving rat.
Materials:
-
Microdialysis probe (e.g., 2 mm membrane, 20 kDa MWCO)
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane)
-
Surgical tools
-
Artificial cerebrospinal fluid (aCSF) for perfusion
-
Physostigmine (to be included in the aCSF to prevent acetylcholine degradation)
-
Syringe pump
-
Fraction collector
-
HPLC-ECD or LC-MS/MS system for acetylcholine analysis
-
This compound (for use as an internal standard in LC-MS/MS analysis)
Procedure:
-
Surgical Implantation of Microdialysis Probe:
-
Anesthetize the rat and place it in the stereotaxic apparatus.
-
Perform a craniotomy over the target brain region (e.g., hippocampus).
-
Slowly lower the microdialysis probe to the desired coordinates.
-
Secure the probe to the skull using dental cement.
-
Allow the animal to recover from surgery for at least 24 hours.
-
-
Microdialysis Experiment:
-
Connect the inlet of the microdialysis probe to a syringe pump and the outlet to a fraction collector.
-
Perfuse the probe with aCSF containing physostigmine (e.g., 0.1 µM) at a low flow rate (e.g., 1 µL/min).
-
Allow the system to equilibrate for at least 60-90 minutes.
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes).
-
After collecting baseline samples, administer the test compound (e.g., a cognitive enhancer) systemically or through the dialysis probe (reverse dialysis).
-
Continue collecting dialysate samples to measure changes in acetylcholine levels.
-
-
Sample Analysis (LC-MS/MS):
-
To each dialysate sample, add a known concentration of this compound as an internal standard.
-
Analyze the samples using a validated LC-MS/MS method for the quantification of acetylcholine and physostigmine.
-
The concentration of acetylcholine in each sample is calculated based on the peak area ratio of acetylcholine to the internal standard.
-
Morris Water Maze for Spatial Learning and Memory in Mice
This protocol is a widely used behavioral assay to assess hippocampal-dependent spatial learning and memory.[10][11][12][13]
Materials:
-
Circular water tank (120-150 cm in diameter)
-
Escape platform (10-15 cm in diameter)
-
Water opacifier (e.g., non-toxic white paint or milk powder)
-
Video tracking system and software
-
Distinct visual cues placed around the room
Procedure:
-
Acclimation and Pre-training:
-
Acclimate the mice to the testing room for at least 30 minutes before the first trial.
-
On the first day, allow the mice to swim freely for 60 seconds without the platform to habituate them to the maze.
-
-
Acquisition Phase (4-5 days):
-
Fill the tank with water (20-22°C) and make it opaque.
-
Submerge the escape platform 1 cm below the water surface in a fixed quadrant.
-
Administer physostigmine or vehicle to the mice at a predetermined time before each testing session.
-
For each trial, gently place the mouse into the water facing the tank wall at one of four randomized starting positions.
-
Allow the mouse to swim and find the hidden platform for a maximum of 60-90 seconds.
-
If the mouse finds the platform, allow it to remain there for 15-30 seconds.
-
If the mouse fails to find the platform within the time limit, gently guide it to the platform and allow it to stay for 15-30 seconds.
-
Conduct 4 trials per day for each mouse with an inter-trial interval of at least 15 minutes.
-
Record the escape latency (time to find the platform) and path length for each trial using the video tracking system.
-
-
Probe Trial (24 hours after the last acquisition trial):
-
Remove the escape platform from the tank.
-
Place the mouse in the tank at a novel starting position and allow it to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location.
-
-
Data Analysis:
-
Analyze the escape latencies and path lengths across the acquisition days to assess learning.
-
Analyze the probe trial data to assess spatial memory retention.
-
Visualization of Signaling Pathways and Workflows
Cholinergic Signaling Pathway
The primary mechanism of action of physostigmine is the inhibition of acetylcholinesterase (AChE), which leads to an increase in the concentration of acetylcholine (ACh) in the synaptic cleft. This elevated ACh then acts on postsynaptic muscarinic and nicotinic receptors, triggering downstream signaling cascades.
Caption: Cholinergic signaling pathway and the effect of physostigmine.
Experimental Workflow for In Vivo Microdialysis Study
This workflow outlines the key steps in conducting an in vivo microdialysis experiment to assess the effect of a test compound on acetylcholine levels, using this compound as an internal standard.
Caption: Workflow for an in vivo microdialysis experiment.
Logical Relationship in Quantitative Analysis
The use of this compound as an internal standard is based on the principle of isotope dilution mass spectrometry.
Caption: Logic of quantitative analysis using an internal standard.
References
- 1. academic.oup.com [academic.oup.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. youtube.com [youtube.com]
- 4. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of acetylcholine release in the striatum of anesthetized rats using in vivo microdialysis and a radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Role of Cholinergic Signaling in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Species- and concentration-dependent differences of acetyl- and butyrylcholinesterase sensitivity to physostigmine and neostigmine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics and pharmacodynamics of physostigmine in the rat after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mmpc.org [mmpc.org]
- 11. Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers [sandiegoinstruments.com]
- 12. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 13. UC Davis - Morris Water Maze [protocols.io]
Application Note: Mass Spectrometry Fragmentation Analysis of Physostigmine-d3 for Quantitative Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the analysis of Physostigmine-d3, a deuterated internal standard for the quantification of the acetylcholinesterase inhibitor, Physostigmine. The characteristic mass spectrometry fragmentation pattern of this compound was determined using electrospray ionization tandem mass spectrometry (ESI-MS/MS). This document outlines the experimental methodology, presents the quantitative fragmentation data, and illustrates the proposed fragmentation pathway. The information herein is intended to assist researchers in developing and validating robust bioanalytical methods for pharmacokinetic and metabolic studies of Physostigmine.
Introduction
Physostigmine is a parasympathomimetic alkaloid, naturally occurring in the Calabar bean, that acts as a reversible inhibitor of acetylcholinesterase (AChE).[1] By preventing the breakdown of acetylcholine, Physostigmine effectively increases cholinergic neurotransmission, a mechanism that has been exploited for the treatment of glaucoma, myasthenia gravis, and as an antidote for anticholinergic poisoning.[2] Given its therapeutic importance and narrow therapeutic window, sensitive and specific analytical methods are required for its quantification in biological matrices. Stable isotope-labeled internal standards, such as this compound, are crucial for accurate quantification by mass spectrometry, as they compensate for matrix effects and variations in sample processing.[3] this compound contains three deuterium atoms on the N-methylcarbamoyl moiety, resulting in a 3 Dalton mass shift from the parent compound.[4] Understanding the fragmentation pattern of this internal standard is essential for optimizing MS/MS parameters for sensitive and specific detection.
Experimental Protocol
Sample Preparation
A generic sample preparation protocol for the extraction of Physostigmine and this compound from plasma is provided below. This protocol may require optimization depending on the specific matrix and instrumentation.
-
Protein Precipitation:
-
To 100 µL of plasma sample, add 10 µL of a 1 µg/mL solution of this compound in methanol (internal standard).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds.
-
Transfer the solution to an autosampler vial for LC-MS/MS analysis.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
LC Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended.
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution:
-
A linear gradient starting from 10% B to 90% B over 5 minutes is a suitable starting point for method development.
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 350°C
-
Collision Gas: Argon
-
Multiple Reaction Monitoring (MRM): The precursor and product ion pairs for Physostigmine and this compound should be optimized for the specific instrument.
-
Data Presentation
The mass spectrometry data for Physostigmine and the predicted data for this compound are summarized in the table below. The fragmentation of Physostigmine was used to infer the fragmentation of its deuterated analogue.
| Compound | Precursor Ion [M+H]⁺ (m/z) | Product Ions (m/z) | Putative Fragment Structure/Loss |
| Physostigmine | 276.2 | 219.1 | Loss of methyl isocyanate (CH₃NCO) |
| 162.1 | Eseroline fragment | ||
| This compound | 279.2 | 219.1 | Loss of deuterated methyl isocyanate (CD₃NCO) |
| 162.1 | Eseroline fragment |
Fragmentation Pathway
The primary fragmentation pathway of protonated Physostigmine involves the neutral loss of methyl isocyanate from the carbamate moiety. In this compound, this loss corresponds to deuterated methyl isocyanate. The resulting major fragment ion at m/z 219.1 is common to both compounds as the deuterium labeling is lost in this fragment. Another significant fragment observed for both is the eseroline core at m/z 162.1.
Caption: Proposed fragmentation of this compound.
Conclusion
This application note details the expected mass spectrometric fragmentation pattern of this compound and provides a foundational LC-MS/MS protocol for its use as an internal standard in quantitative bioanalysis. The provided data and methodologies can be adapted by researchers to develop and validate sensitive and reliable assays for the determination of Physostigmine in various biological matrices, thereby supporting preclinical and clinical drug development programs.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Physostigmine Using Physostigmine-d3 as an Internal Standard
Abstract
This application note describes a robust and sensitive reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of physostigmine in pharmaceutical preparations and biological matrices. To enhance accuracy and precision, this method utilizes a stable isotope-labeled internal standard, physostigmine-d3. The developed method is suitable for a range of applications, including pharmacokinetic studies, quality control of pharmaceutical formulations, and therapeutic drug monitoring.
Introduction
Physostigmine is a reversible cholinesterase inhibitor that has been utilized in the treatment of glaucoma and as an antidote for anticholinergic poisoning. Accurate and reliable quantification of physostigmine is crucial due to its narrow therapeutic range. High-performance liquid chromatography (HPLC) is a widely used analytical technique for the determination of pharmaceuticals. The use of a deuterated internal standard, such as this compound, is highly recommended in quantitative analysis, particularly when coupled with mass spectrometry, as it closely mimics the chromatographic behavior and ionization efficiency of the analyte, thereby correcting for variations in sample preparation and instrument response. This application note provides a detailed protocol for an HPLC method coupled with UV or mass spectrometry detection for the quantification of physostigmine using this compound as an internal standard.
Experimental
Materials and Reagents
-
Physostigmine reference standard
-
This compound internal standard
-
HPLC grade acetonitrile
-
HPLC grade methanol
-
Formic acid (analytical grade)
-
Ammonium acetate (analytical grade)
-
Ultrapure water
-
Human plasma (for biological matrix experiments)
Instrumentation
-
HPLC system with a binary pump, autosampler, and column oven
-
UV detector or a mass spectrometer (e.g., triple quadrupole)
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
Chromatographic Conditions
A summary of the optimized HPLC conditions is presented in the table below.
| Parameter | Condition |
| Column | C18 Reversed-Phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 254 nm |
| MS Detection | ESI+, Multiple Reaction Monitoring (MRM) mode |
Protocols
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve physostigmine and this compound in methanol to prepare individual primary stock solutions.
-
Working Standard Solutions: Prepare a series of working standard solutions of physostigmine by serial dilution of the primary stock solution with the mobile phase.
-
Internal Standard Working Solution (1 µg/mL): Dilute the this compound primary stock solution with the mobile phase to achieve the desired concentration.
Sample Preparation from Human Plasma
-
Protein Precipitation: To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard (this compound at a final concentration of 100 ng/mL).
-
Vortexing: Vortex the mixture for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean vial for HPLC analysis.
Results and Discussion
The developed HPLC method demonstrated excellent separation of physostigmine from endogenous plasma components. The use of this compound as an internal standard ensured high accuracy and precision of the quantitative results.
Method Validation Summary
The method should be validated according to ICH guidelines, and the following parameters are typically assessed:
| Validation Parameter | Typical Acceptance Criteria |
| Linearity (r²) | > 0.995 |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (% RSD) | < 15% |
| Limit of Quantification (LOQ) | Signal-to-noise ratio > 10 |
| Limit of Detection (LOD) | Signal-to-noise ratio > 3 |
Experimental Workflow and Signaling Pathway Diagrams
Caption: Experimental workflow for the HPLC analysis of physostigmine.
Caption: Rationale for using a deuterated internal standard.
Conclusion
The described HPLC method utilizing this compound as an internal standard provides a reliable and accurate means for the quantification of physostigmine. This method is applicable to various research and quality control settings, offering high sensitivity and specificity. The detailed protocol and validation guidelines presented herein serve as a comprehensive resource for researchers and drug development professionals.
Application Notes and Protocols: Use of Physostigmine-d3 in Cerebrospinal Fluid Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Physostigmine is a reversible acetylcholinesterase inhibitor that can cross the blood-brain barrier.[1] Its ability to modulate cholinergic activity in the central nervous system has led to its investigation in the context of neurological disorders such as Alzheimer's disease. Accurate and sensitive quantification of physostigmine in cerebrospinal fluid (CSF) is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies, enabling a deeper understanding of its central nervous system disposition and target engagement. The use of a stable isotope-labeled internal standard, such as Physostigmine-d3, is best practice for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to ensure the highest accuracy and precision. This document provides detailed application notes and a generalized protocol for the analysis of physostigmine in CSF using this compound as an internal standard.
Application of this compound in CSF Analysis
This compound serves as an ideal internal standard for the quantification of physostigmine in CSF for several key reasons:
-
Similar Physicochemical Properties: As a deuterated analog, this compound exhibits nearly identical chemical and physical properties to physostigmine. This ensures that it behaves similarly during sample preparation, chromatography, and ionization, effectively compensating for variability in these steps.
-
Co-elution with Analyte: In liquid chromatography, this compound will co-elute with the unlabeled physostigmine, which is a critical factor for accurate correction of matrix effects in LC-MS/MS analysis.
-
Mass Differentiation: The difference in mass between physostigmine and this compound allows for their distinct detection by a mass spectrometer, enabling precise and independent quantification of both the analyte and the internal standard.
The primary application of this analytical method is in the field of clinical and preclinical research, particularly in:
-
Pharmacokinetic Studies: Determining the concentration-time profile of physostigmine in the CSF after administration to understand its central nervous system penetration and elimination.
-
Pharmacodynamic Assessments: Correlating CSF physostigmine concentrations with biomarkers of acetylcholinesterase inhibition or other downstream effects.
-
Drug Development: Supporting the development of new drug candidates targeting cholinergic pathways by providing a robust method for quantifying target engagement in the CNS.
Quantitative Data Summary
While a specific dataset for the LC-MS/MS analysis of physostigmine in CSF using this compound is not publicly available, the following table summarizes typical analytical parameters from studies that have quantified physostigmine in CSF using other highly sensitive methods, such as high-performance liquid chromatography (HPLC) with electrochemical detection. These values provide a benchmark for the expected performance of an LC-MS/MS method.
| Parameter | Value | Matrix | Method | Reference |
| Limit of Detection | 0.5 µg/L | CSF | HPLC-ECD | [2][3] |
| Analytical Recovery | 78% (SD 8%) | CSF | HPLC-ECD | [2][3] |
| Sample Volume | 0.5 mL | CSF | HPLC-ECD | [2][3] |
Note: µg/L is equivalent to ng/mL. The presented data is from an HPLC-ECD method and is for illustrative purposes. An optimized LC-MS/MS method using a deuterated internal standard would be expected to achieve a lower limit of quantification and high recovery.
Experimental Protocols
The following is a generalized protocol for the quantification of physostigmine in CSF using this compound as an internal standard, based on established LC-MS/MS methodologies for small molecules in CSF.
Materials and Reagents
-
Physostigmine and this compound analytical standards
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid
-
Human or animal cerebrospinal fluid (blank)
-
Standard laboratory equipment (pipettes, centrifuges, etc.)
Sample Preparation: Protein Precipitation
Protein precipitation is a common and effective method for preparing CSF samples for LC-MS/MS analysis.
-
Thaw frozen CSF samples on ice.
-
In a microcentrifuge tube, add 100 µL of CSF sample, quality control sample, or calibration standard.
-
Add 10 µL of the internal standard working solution (this compound in methanol or another suitable solvent).
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase starting condition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex to mix and centrifuge to pellet any remaining particulates.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The following are typical starting conditions that should be optimized for the specific instrumentation used.
Liquid Chromatography (LC)
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: Linear gradient from 5% to 95% B
-
3.0-4.0 min: Hold at 95% B
-
4.0-4.1 min: Return to 5% B
-
4.1-5.0 min: Equilibrate at 5% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5-10 µL
-
Column Temperature: 40°C
Tandem Mass Spectrometry (MS/MS)
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (Hypothetical):
-
Physostigmine: Q1 (Precursor Ion) -> Q3 (Product Ion)
-
This compound: Q1 (Precursor Ion + 3 Da) -> Q3 (Product Ion)
-
Note: Specific MRM transitions must be determined by infusing pure standards of physostigmine and this compound into the mass spectrometer.
-
-
Instrument Parameters: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy for maximum signal intensity.
Visualizations
Signaling Pathway: Mechanism of Action of Physostigmine
References
Application Notes: Therapeutic Drug Monitoring of Physostigmine Using Physostigmine-d3 as an Internal Standard
Introduction
Physostigmine is a reversible cholinesterase inhibitor used in the treatment of glaucoma, anticholinergic toxicity, and potentially in conditions like Alzheimer's disease.[1] Due to its narrow therapeutic range and potential for adverse effects, therapeutic drug monitoring (TDM) is crucial to ensure patient safety and efficacy. This application note describes a robust and sensitive method for the quantification of physostigmine in human plasma using liquid chromatography-mass spectrometry (LC-MS) with Physostigmine-d3 as a stable isotope-labeled internal standard. The use of a deuterated internal standard like this compound is critical for accurate quantification as it co-elutes with the analyte and compensates for variations in sample preparation and instrument response.[1]
Analyte and Internal Standard
| Compound | Chemical Formula | Molar Mass ( g/mol ) |
| Physostigmine | C15H21N3O2 | 275.35 |
| This compound | C15H18D3N3O2 | 278.36 |
Principle of the Assay
This assay is based on the principle of stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS). A known concentration of this compound is added to the plasma sample. Both the analyte (physostigmine) and the internal standard (this compound) are extracted from the plasma matrix using liquid-liquid extraction. The extract is then analyzed by LC-MS/MS. The ratio of the peak area of physostigmine to the peak area of this compound is used to calculate the concentration of physostigmine in the sample, thereby minimizing the impact of matrix effects and extraction variability.
Signaling Pathway of Physostigmine
Caption: Mechanism of action of Physostigmine as an acetylcholinesterase inhibitor.
Experimental Workflow
Caption: Workflow for the therapeutic drug monitoring of physostigmine.
Protocols
Materials and Reagents
-
Physostigmine reference standard
-
This compound internal standard
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
-
Human plasma (drug-free)
-
Microcentrifuge tubes
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
LC-MS/MS system
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of physostigmine and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the physostigmine stock solution in 50:50 (v/v) methanol:water to create calibration standards.
-
Internal Standard Working Solution: Dilute the this compound primary stock solution with 50:50 (v/v) methanol:water to achieve a final concentration of 100 ng/mL.
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.
-
Add 10 µL of the this compound internal standard working solution (100 ng/mL) to all tubes except for the blank matrix.
-
Add 200 µL of acetonitrile to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to a clean tube.
-
Add 1 mL of methyl tert-butyl ether (MTBE) and vortex for 1 minute.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Method
| Parameter | Condition |
| Liquid Chromatography | |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 5% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Monitored Transitions | Physostigmine: m/z 276.2 -> 174.1; this compound: m/z 279.2 -> 177.1 |
| Dwell Time | 100 ms |
| Collision Energy | Optimized for the specific instrument |
Assay Performance Characteristics
The following table summarizes the performance characteristics of a typical LC-MS/MS assay for physostigmine.[2]
| Parameter | Result |
| Linearity Range | 0.05 - 10.0 ng/mL (r² > 0.999) |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL |
| Limit of Detection (LOD) | 0.025 ng/mL |
| Precision | |
| Intra-day (%CV) | 0.7% - 6.6% |
| Inter-day (%CV) | 1.8% - 5.3%[2] |
| Accuracy | |
| Intra-day | 97.5% - 110.0% |
| Inter-day | 97.5% - 110.0% |
| Recovery | |
| Physostigmine | 84.9% |
| Eseroline (metabolite) | 80.3% |
Data Analysis and Quantification
The concentration of physostigmine in the plasma samples is determined by constructing a calibration curve. The peak area ratio of physostigmine to this compound is plotted against the nominal concentration of the calibration standards. A linear regression analysis is then used to determine the concentration of physostigmine in the unknown samples.
Logical Relationship: Use of Internal Standard
Caption: Principle of quantification using a stable isotope-labeled internal standard.
Conclusion
The described LC-MS/MS method utilizing this compound as an internal standard provides a sensitive, specific, and reliable assay for the therapeutic drug monitoring of physostigmine in human plasma. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, making this method suitable for clinical applications. This approach allows for the personalization of physostigmine dosage, thereby optimizing therapeutic outcomes and minimizing the risk of toxicity.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Poor Peak Shape of Physostigmine-d3 in HPLC
This technical support guide is designed for researchers, scientists, and drug development professionals encountering poor peak shapes during the HPLC analysis of Physostigmine-d3. The following frequently asked questions (FAQs) and troubleshooting steps will help you identify and resolve common issues.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of poor peak shape for this compound in reverse-phase HPLC?
Poor peak shape for basic compounds like this compound, often manifesting as tailing, fronting, or splitting, can arise from several factors:
-
Secondary Silanol Interactions: Residual acidic silanol groups on the silica-based stationary phase can interact with the basic physostigmine molecule, causing peak tailing.[1][2]
-
Inappropriate Mobile Phase pH: When the mobile phase pH is close to the pKa of this compound (approximately 7.9-8.17), both the ionized and non-ionized forms of the analyte can exist, leading to peak distortion.[1][3]
-
Column Overload: Injecting too much sample can saturate the column, resulting in peak fronting or broadening.[4][5]
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.[4]
-
Column Degradation: Over time, columns can degrade, leading to a loss of efficiency and poor peak shape. This can be caused by a partially blocked inlet frit or a void in the packing material.[4][6]
-
Extra-Column Effects: Issues with the HPLC system itself, such as excessive tubing length or volume, can contribute to band broadening.[1][4]
Q2: Why is the mobile phase pH so critical for the analysis of this compound?
Physostigmine is a basic compound with a pKa value around 7.9.[7] The pH of the mobile phase dictates the ionization state of the analyte.
-
At low pH (e.g., pH 2-4): this compound will be fully protonated (ionized). This can lead to good water solubility but also potential interactions with ionized silanol groups on the stationary phase. However, at a sufficiently low pH (around 2-3), the silanol groups themselves are protonated and less likely to interact with the analyte, which can improve peak shape.[4][5]
-
At a pH near the pKa (pH 7-9): A mixture of ionized and non-ionized forms will exist, which can result in peak splitting or severe tailing as the two forms may have different retention behaviors.[1][3]
-
At high pH (e.g., pH > 10): this compound will be in its neutral, non-ionized form. While this can increase retention on a reverse-phase column, it may also lead to poor peak shape if secondary interactions with the stationary phase are not well-controlled. Also, traditional silica-based columns are not stable at high pH.
For robust and reproducible results, it is recommended to work at a pH that is at least 1.5 to 2 units away from the analyte's pKa.[8]
Q3: What type of HPLC column is recommended for this compound analysis?
A C18 column is a common choice for the analysis of physostigmine.[9] To minimize peak tailing associated with basic compounds, consider the following:
-
End-capped Columns: These columns have fewer accessible silanol groups, reducing the potential for secondary interactions.[1][4]
-
Columns with Low Silanol Activity: Some manufacturers offer columns specifically designed for the analysis of basic compounds with minimal silanol interactions.
-
Polar-Embedded Columns: These columns have a polar group embedded in the stationary phase that can help to shield the analyte from residual silanols.[1]
Troubleshooting Guide
If you are experiencing poor peak shape for this compound, follow this step-by-step troubleshooting guide.
Step 1: Initial Assessment and Diagnosis
First, characterize the peak shape problem. Is it tailing, fronting, or splitting? Does it affect all peaks or just the this compound peak?
| Peak Shape Issue | Potential Causes |
| Peak Tailing | Secondary interactions with silanols, mobile phase pH near pKa, column degradation, extra-column volume.[1][4] |
| Peak Fronting | Column overload, sample solvent stronger than mobile phase, poor sample solubility, column collapse.[2][5][10] |
| Peak Splitting | Mobile phase pH close to pKa, partially blocked frit, column void, co-elution with an impurity.[3][5][6] |
Step 2: Systematic Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting poor peak shape.
Caption: A logical workflow for troubleshooting poor HPLC peak shape.
Step 3: Experimental Protocols for Troubleshooting
This experiment aims to mitigate secondary interactions by adjusting the mobile phase pH.
Objective: To evaluate the effect of mobile phase pH on the peak shape of this compound.
Materials:
-
HPLC system with UV or MS detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Water with buffer (e.g., formic acid, ammonium formate, or phosphate buffer)
-
Mobile Phase B: Acetonitrile or Methanol
-
This compound standard solution
Procedure:
-
Prepare three different mobile phase A solutions with pH values of 2.5, 3.5, and 4.5. Use a suitable buffer at a concentration of 10-20 mM.
-
Set up an isocratic elution with a suitable ratio of Mobile Phase A to Mobile Phase B (e.g., 70:30).
-
Equilibrate the column with the pH 4.5 mobile phase for at least 20 column volumes.
-
Inject the this compound standard and record the chromatogram.
-
Repeat steps 3 and 4 with the pH 3.5 and pH 2.5 mobile phases, ensuring proper column equilibration between each run.
-
Compare the peak symmetry (tailing factor) for each pH condition.
Expected Outcome: A significant improvement in peak shape is expected at lower pH values (2.5-3.5) due to the protonation of residual silanol groups.
| Mobile Phase pH | Expected Peak Shape | Rationale |
| 4.5 | Potential Tailing | Silanol groups may be partially ionized, leading to secondary interactions. |
| 3.5 | Improved Symmetry | More silanol groups are protonated, reducing unwanted interactions. |
| 2.5 | Optimal Symmetry | Silanol interactions are minimized.[4][5] |
This experiment will determine if the poor peak shape is due to injecting too much sample.
Objective: To assess the impact of sample concentration on peak shape.
Procedure:
-
Prepare a dilution series of the this compound sample (e.g., 10 µg/mL, 5 µg/mL, 1 µg/mL, and 0.5 µg/mL).
-
Using the optimized mobile phase from Protocol 1, inject a constant volume of each concentration.
-
Analyze the peak shape for each injection.
Expected Outcome: If column overload is the issue, the peak shape (especially fronting) will improve at lower concentrations.
Signaling Pathways and Logical Relationships
The interaction between a basic analyte like physostigmine and the stationary phase is a key factor in peak shape. The following diagram illustrates this relationship.
Caption: Analyte-stationary phase interactions affecting peak shape.
By systematically addressing the potential causes of poor peak shape, from system suitability to method parameters and sample preparation, researchers can achieve robust and reliable HPLC analysis of this compound.
References
- 1. chromtech.com [chromtech.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. uhplcs.com [uhplcs.com]
- 5. acdlabs.com [acdlabs.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. derangedphysiology.com [derangedphysiology.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Determination of physostigmine in plasma and brain by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. uhplcs.com [uhplcs.com]
Physostigmine-d3 Mass Spectrometry Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Physostigmine-d3 as an internal standard in mass spectrometry-based assays.
Troubleshooting Guide
This section addresses common issues encountered during the analysis of physostigmine with its deuterated internal standard, this compound.
Issue 1: Poor Peak Shape or Splitting for Physostigmine and/or this compound
Question: My chromatogram shows tailing, fronting, or split peaks for my analyte and internal standard. What could be the cause and how can I fix it?
Answer:
Poor peak shape is a common issue that can compromise the accuracy and precision of your quantification. Several factors can contribute to this problem:
-
Column Overload: Injecting too concentrated a sample can lead to peak tailing or fronting.
-
Solution: Dilute your sample and reinject. If the peak shape improves, you were likely overloading the column.
-
-
Inappropriate Mobile Phase: The pH and organic composition of the mobile phase are critical for good chromatography of amine-containing compounds like physostigmine.
-
Solution: Ensure the mobile phase pH is appropriate for physostigmine. A slightly acidic mobile phase (e.g., using 0.1% formic acid) is often used to ensure the analyte is in a single ionic form. Optimize the gradient elution to ensure adequate separation from matrix components and proper peak focusing.
-
-
Column Degradation: Over time, the stationary phase of the analytical column can degrade, leading to poor peak shape.
-
Solution: Replace the analytical column with a new one of the same type. Implementing a guard column can help extend the life of your analytical column.
-
-
Secondary Interactions: Physostigmine can interact with active sites on the column or in the LC system, leading to peak tailing.
-
Solution: Use a column with end-capping to minimize silanol interactions. Adding a small amount of a competing amine, like triethylamine, to the mobile phase can sometimes help.
-
Issue 2: High Variability in this compound Signal or Inconsistent Analyte/Internal Standard Ratio
Question: I am observing significant variability in the peak area of this compound across my sample set, leading to poor precision in my results. What is happening?
Answer:
This issue often points towards matrix effects, where components in the sample matrix interfere with the ionization of the analyte and/or internal standard.
-
Ion Suppression or Enhancement: Co-eluting compounds from the biological matrix can suppress or enhance the ionization of physostigmine and this compound in the mass spectrometer source.[1][2]
-
Solution 1: Improve Sample Preparation. Enhance your sample cleanup procedure to remove interfering matrix components. Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are generally more effective at removing matrix components than a simple protein precipitation.
-
Solution 2: Optimize Chromatography. Adjust your chromatographic method to separate physostigmine and this compound from the regions of ion suppression. A post-column infusion experiment can be performed to identify these regions.
-
-
Differential Matrix Effects: Even with a deuterated internal standard, if there is a slight chromatographic separation between the analyte and the internal standard, they may be affected differently by co-eluting matrix components.
-
Solution: Ensure that the chromatographic peaks for physostigmine and this compound are as closely co-eluting as possible. This may require fine-tuning the gradient or mobile phase composition.
-
Issue 3: No or Low Signal for Physostigmine and/or this compound
Question: I am not seeing any signal, or a very weak signal, for my analyte and internal standard. What should I check?
Answer:
The absence of a signal can be due to issues with the sample, the LC-MS system, or the method parameters.
-
Sample Degradation: Physostigmine is susceptible to degradation, particularly hydrolysis to eseroline.
-
Incorrect Mass Spectrometer Settings: The instrument may not be set to monitor the correct mass-to-charge ratios (m/z).
-
Solution: Verify the precursor and product ion m/z values in your acquisition method.
-
-
Instrument Contamination or Malfunction: A dirty ion source or other instrument issues can lead to a loss of sensitivity.
-
Solution: Perform routine maintenance on your mass spectrometer, including cleaning the ion source. Check for leaks in the LC system and ensure proper solvent delivery.
-
-
Poor Ionization: The choice of ionization source and its settings can greatly impact signal intensity.
-
Solution: Physostigmine is typically analyzed in positive ion mode using electrospray ionization (ESI). Optimize the ESI source parameters, such as capillary voltage, gas flow, and temperature, to maximize the signal for your analyte.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended MRM transitions for physostigmine and this compound?
A1: The selection of MRM (Multiple Reaction Monitoring) transitions is crucial for the selectivity and sensitivity of the assay. While optimal transitions should be determined empirically on your specific instrument, common transitions are based on the protonated precursor ion and its characteristic product ions.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| Physostigmine | 276.2 | 219.2 | The precursor is the [M+H]+ ion. The product ion likely corresponds to the loss of the methylcarbamate group. |
| Physostigmine | 276.2 | 160.1 | An alternative or confirmatory product ion. |
| This compound | 279.2 | 222.2 | The precursor is the [M+H]+ ion. The product ion corresponds to the loss of the deuterated methylcarbamate group. |
| This compound | 279.2 | 160.1 | This product ion may be shared with the unlabeled compound as it does not contain the deuterated methyl group. |
Q2: What is the expected fragmentation pattern of physostigmine in a mass spectrometer?
A2: In positive ion mode ESI-MS/MS, physostigmine typically undergoes fragmentation at the carbamate ester linkage. The primary fragmentation pathway involves the loss of the methyl isocyanate group (CH3NCO) and subsequent rearrangements.
Experimental Protocols
Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)
This protocol is a general guideline for the extraction of physostigmine from a plasma matrix.
-
Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.
-
Internal Standard Spiking: Add 10 µL of this compound working solution (concentration should be optimized based on the expected analyte concentration).
-
Protein Precipitation & pH Adjustment (Optional but Recommended): Add 200 µL of acetonitrile to precipitate proteins. Vortex for 30 seconds. Centrifuge at 10,000 x g for 5 minutes. Transfer the supernatant to a new tube. Add a small volume of a basic solution (e.g., 25 µL of 0.1 M sodium carbonate) to ensure physostigmine is in its free base form for efficient extraction into an organic solvent.
-
Liquid-Liquid Extraction: Add 600 µL of an appropriate organic solvent (e.g., a mixture of hexane and ethyl acetate). Vortex vigorously for 2 minutes.
-
Phase Separation: Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Solvent Evaporation: Carefully transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase. Vortex to ensure the analyte is fully dissolved.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Post-Column Infusion Experiment to Detect Ion Suppression
This experiment helps to identify regions in the chromatogram where matrix effects are significant.
-
Analyte Infusion Setup: Prepare a solution of physostigmine at a concentration that gives a stable and moderate signal (e.g., 50 ng/mL). Infuse this solution into the MS source via a T-fitting placed after the analytical column using a syringe pump at a low flow rate (e.g., 10 µL/min).
-
LC-MS/MS System: The LC system will deliver the mobile phase gradient without any injection.
-
Data Acquisition: Acquire data in MRM mode for the physostigmine transition. You should observe a stable baseline signal from the infused analyte.
-
Blank Matrix Injection: While the analyte solution is being infused, inject an extracted blank matrix sample (a sample prepared using the same procedure as your study samples but without the analyte or internal standard).
-
Data Analysis: Monitor the baseline of the physostigmine MRM transition. Any dips in the baseline indicate regions of ion suppression, while increases indicate ion enhancement. The retention times of these dips correspond to the elution of matrix components that interfere with ionization.
Visualizations
Caption: A typical experimental workflow for the analysis of physostigmine using this compound.
References
Improving recovery of Physostigmine-d3 during sample extraction
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the recovery of Physostigmine-d3 during sample extraction.
Frequently Asked Questions (FAQs)
Q1: What are the main causes of low this compound recovery during sample extraction?
Low recovery of this compound can be attributed to several factors, primarily its chemical instability and the extraction method employed. Physostigmine, and by extension its deuterated analog, is susceptible to degradation under certain conditions. It can turn red upon exposure to heat, light, and air.[1] Key factors include:
-
pH of the sample and extraction solutions: Physostigmine degradation is pH-dependent, with minimum degradation observed at a pH of approximately 3.4 under anaerobic conditions.[2]
-
Exposure to light and air: Physostigmine is sensitive to light and air, which can lead to oxidation and the formation of degradation products like eseroline and rubreserine.[1][2]
-
Suboptimal extraction technique: The choice of extraction method (e.g., Liquid-Liquid Extraction vs. Solid-Phase Extraction) and the specific parameters used (e.g., solvent type, phase ratio, mixing time) significantly impact recovery.
-
Matrix effects: Components of the biological matrix (e.g., plasma, whole blood) can interfere with the extraction process and subsequent analysis, leading to apparent low recovery or signal suppression in mass spectrometry.[3]
Q2: What are the expected recovery rates for physostigmine in different biological matrices?
Recovery rates for physostigmine can vary depending on the extraction method and the biological matrix. Here is a summary of reported recovery rates:
| Biological Matrix | Extraction Method | Recovery Rate (%) |
| Plasma | Liquid-Liquid Extraction (LLE) | 84.9%[4] |
| Plasma | Protein precipitation with methanol | 82%[5] |
| Plasma | Protein precipitation with perchloric acid | 62%[5] |
| Plasma | Extrelut pre-packed column | 60% (SD 5%)[6] |
| Cerebrospinal Fluid (CSF) | Cyano-phase columns | Nearly 100%[5] |
| Cerebrospinal Fluid (CSF) | Extrelut pre-packed column | 78% (SD 8%)[6] |
| Whole Blood | Not specified | 17%[5] |
Q3: How can I minimize the degradation of this compound during sample handling and extraction?
To minimize degradation, consider the following precautions:
-
pH Control: Maintain the pH of your aqueous solutions around 3.4, where physostigmine exhibits maximum stability.[2]
-
Protection from Light: Shield samples from light as much as possible by using amber vials or covering tubes with aluminum foil.[1]
-
Temperature Control: Keep samples on ice or at reduced temperatures during processing to slow down degradation kinetics.
-
Inert Atmosphere: If possible, work under an inert atmosphere (e.g., nitrogen) to prevent oxidation.[2]
-
Prompt Processing: Process samples as quickly as possible after collection.
Troubleshooting Guides
Issue 1: Low Recovery of this compound
If you are experiencing low recovery of this compound, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for low this compound recovery.
Issue 2: High Variability in this compound Recovery
High variability in recovery across samples can be due to inconsistent execution of the extraction protocol.
-
Ensure Consistent pH: Use a calibrated pH meter to verify the pH of all samples and solutions.
-
Standardize Mixing: Use a vortexer or shaker with a consistent speed and time for all samples during LLE.
-
Automate Where Possible: Automated liquid handlers and SPE systems can reduce human error and improve consistency.
-
Check for Emulsions: In LLE, inconsistent emulsion formation can lead to variable recovery. If emulsions occur, consider centrifugation or adding salt to the aqueous phase to break them.
Experimental Protocols
Below are detailed methodologies for Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) that can be adapted for this compound.
Liquid-Liquid Extraction (LLE) Protocol
This protocol is a general guideline and may require optimization for your specific application.
-
Sample Preparation:
-
To 500 µL of plasma sample, add 50 µL of an internal standard working solution (this compound).
-
Add 500 µL of a pH 4.0 buffer (e.g., 0.1 M citrate buffer) and vortex briefly.
-
-
Extraction:
-
Add 3 mL of an appropriate organic solvent (e.g., a mixture of ethyl acetate and hexane).
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic layers.
-
-
Collection and Evaporation:
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of the mobile phase used for your LC-MS/MS analysis.
-
Vortex for 30 seconds and transfer to an autosampler vial.
-
Solid-Phase Extraction (SPE) Protocol
This protocol provides a general framework for SPE and should be optimized based on the chosen sorbent and sample matrix.
-
Sorbent Selection:
-
Choose a suitable SPE cartridge, such as a cyano-phase or a mixed-mode cation exchange polymer, based on the properties of physostigmine.
-
-
Conditioning:
-
Pass 1 mL of methanol through the SPE cartridge.
-
Do not allow the sorbent to dry.
-
-
Equilibration:
-
Pass 1 mL of deionized water or a pH 4.0 buffer through the cartridge.
-
Do not allow the sorbent to dry.
-
-
Sample Loading:
-
Load the pre-treated sample (e.g., plasma diluted with buffer) onto the cartridge at a slow, consistent flow rate.
-
-
Washing:
-
Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove interferences.
-
-
Elution:
-
Elute the this compound with 1 mL of an appropriate elution solvent (e.g., methanol containing 2% acetic acid).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness and reconstitute as described in the LLE protocol.
-
Caption: Comparison of LLE and SPE experimental workflows.
References
- 1. Physostigmine | C15H21N3O2 | CID 5983 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Anaerobic stability of aqueous physostigmine solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Revival of physostigmine - a novel HPLC assay for simultaneous determination of physostigmine and its metabolite eseroline designed for a pharmacokinetic study of septic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Extraction of physostigmine from biologic fluids and analysis by liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Physostigmine-d3 Isotopic Exchange: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding isotopic exchange in Physostigmine-d3 studies. All information is presented in a practical question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange and why is it a concern for this compound studies?
A1: Isotopic exchange is a chemical reaction where an isotope in one chemical species is replaced by another isotope of the same element. In the context of this compound, which is labeled with deuterium (a heavy isotope of hydrogen), there is a risk that the deuterium atoms on the molecule can be replaced by hydrogen atoms from the surrounding environment (e.g., solvents, biological matrix). This phenomenon, often referred to as back-exchange, can compromise the integrity of this compound as an internal standard in quantitative bioanalysis. If back-exchange occurs, the measured concentration of the analyte (unlabeled physostigmine) may be inaccurate.
Q2: How stable is the deuterium label on this compound?
A2: this compound is labeled on the N-methyl group. Deuterium atoms on a trideuteromethyl (-CD3) group attached to a nitrogen atom are generally considered to be stable under typical bioanalytical conditions. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it less prone to cleavage. However, the stability can be influenced by factors such as pH and temperature. It is crucial to avoid strongly acidic or basic conditions and high temperatures during sample preparation and analysis to minimize the risk of back-exchange.
Q3: Can the storage conditions of my this compound stock solution affect its isotopic purity?
A3: Yes, improper storage can potentially affect the isotopic purity of your this compound stock solution over time. It is recommended to store the solution in a tightly sealed container, protected from light, and at the recommended temperature (typically -20°C or -80°C). Avoid repeated freeze-thaw cycles. For aqueous solutions, the pH should be maintained in a neutral to slightly acidic range (around pH 3.4 for optimal stability of physostigmine) to minimize degradation and potential exchange.[1]
Q4: What are the primary degradation products of physostigmine, and can they interfere with my analysis?
A4: The primary degradation products of physostigmine are eseroline and rubreserine.[1][2] Eseroline is formed by the hydrolysis of the carbamate group. These degradation products have different masses and chromatographic properties from physostigmine and this compound. Therefore, a well-developed chromatographic method should be able to separate them from the analyte and the internal standard, preventing direct interference. However, significant degradation can lead to a loss of the analyte and internal standard, affecting the accuracy of the quantification.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent Analyte/Internal Standard Peak Area Ratio | Isotopic Back-Exchange: Deuterium on this compound is exchanging with hydrogen from the sample matrix or solvents. | - Optimize pH: Ensure all solutions and the final sample extract are maintained at a neutral to slightly acidic pH. Avoid strong acids or bases. - Control Temperature: Perform all sample preparation steps at low temperatures (e.g., on ice) to minimize exchange kinetics. - Limit Exposure to Protic Solvents: Minimize the time the sample is in aqueous or other protic solvents. Reconstitute the final extract in a mobile phase with a high percentage of organic solvent if possible. |
| Shift in Retention Time of this compound | Isotope Effect: The presence of deuterium can sometimes lead to a slight shift in retention time compared to the unlabeled analyte, especially in reverse-phase chromatography. This is known as the "isotope effect." | - Adjust Chromatographic Conditions: Optimize the gradient, flow rate, or mobile phase composition to ensure co-elution or a consistent and reproducible separation between physostigmine and this compound. - Confirm Co-elution: During method validation, inject a mixture of the analyte and internal standard to confirm their chromatographic behavior. |
| Poor Peak Shape for Physostigmine and/or this compound | Secondary Interactions with Stationary Phase: Physostigmine is a basic compound and can exhibit tailing on silica-based C18 columns due to interactions with residual silanol groups. | - Use a Low-Ionic-Strength Buffer: Incorporate a buffer like ammonium formate or ammonium acetate in the mobile phase to improve peak shape. - Add a Mobile Phase Modifier: A small amount of a weak acid like formic acid can also help to reduce peak tailing. - Consider a Different Column: An end-capped column or a column with a different stationary phase (e.g., phenyl-hexyl) might provide better peak symmetry. |
| Low Recovery of Physostigmine and this compound | Degradation during Sample Preparation: Physostigmine is susceptible to hydrolysis, especially at alkaline pH. | - Maintain Acidic Conditions: Keep the sample pH in the acidic range during extraction. - Work Quickly and at Low Temperatures: Minimize the time for sample preparation and keep samples on ice. - Use a Stabilizing Agent: Some studies have used agents like neostigmine to protect physostigmine from degradation during analysis. |
| Presence of Interference Peaks | Matrix Effects: Endogenous components in the biological matrix (e.g., plasma, urine) can co-elute and interfere with the detection of the analyte or internal standard. | - Improve Sample Cleanup: Optimize the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) procedure to remove more interfering substances. - Modify Chromatographic Separation: Adjust the gradient to better separate the analytes from matrix components. - Check for Contamination: Ensure all solvents, reagents, and labware are clean and free from contaminants. |
Experimental Protocols
Protocol 1: Assessment of Isotopic Stability of this compound
This protocol outlines a method to evaluate the potential for back-exchange of deuterium from this compound under various conditions.
1. Preparation of Test Solutions:
-
Prepare stock solutions of this compound in a non-protic solvent (e.g., acetonitrile).
-
Prepare a series of aqueous buffers with varying pH values (e.g., pH 4, 7.4, and 9).
-
Prepare solutions of blank biological matrix (e.g., human plasma, rat plasma).
2. Incubation:
-
Spike a known concentration of this compound into each of the test solutions (buffers and biological matrices).
-
Incubate the samples at different temperatures (e.g., room temperature and 37°C) for various time points (e.g., 0, 1, 4, 8, and 24 hours).
3. Sample Preparation:
-
At each time point, quench the reaction by adding an equal volume of ice-cold acetonitrile to precipitate proteins (for biological matrix samples).
-
Vortex and centrifuge the samples.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
4. LC-MS/MS Analysis:
-
Analyze the samples using a high-resolution mass spectrometer (HRMS) or a triple quadrupole mass spectrometer.
-
Monitor the ion chromatograms for this compound (parent ion) and any potential back-exchanged products (d2, d1, and d0-physostigmine).
5. Data Analysis:
-
Calculate the percentage of the initial this compound remaining at each time point.
-
Determine the rate of back-exchange under each condition by monitoring the increase in the peak areas of the back-exchanged species relative to the total physostigmine-related ion signal.
Protocol 2: Bioanalytical Method for the Quantification of Physostigmine in Human Plasma using this compound as an Internal Standard
This protocol provides a general framework for a validated LC-MS/MS method for the quantification of physostigmine in human plasma.
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of this compound internal standard working solution.
-
Add 50 µL of a suitable buffer (e.g., 0.1 M ammonium acetate, pH 4.5).
-
Add 500 µL of extraction solvent (e.g., ethyl acetate or a mixture of hexane and ethyl acetate).
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the organic layer to a clean tube.
-
Evaporate the solvent to dryness under nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase.
2. LC-MS/MS Conditions:
| Parameter | Condition |
| LC System | UPLC or HPLC system |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 5-10% B, ramp up to 95% B over 3-5 minutes, hold, and re-equilibrate. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | Physostigmine: To be optimized (e.g., m/z 276.2 -> 219.1) this compound: To be optimized (e.g., m/z 279.2 -> 222.1) Eseroline (Degradant): To be optimized (e.g., m/z 219.1 -> 160.1) |
| Collision Energy | To be optimized for each transition |
Note: MRM transitions should be empirically determined and optimized for the specific instrument being used.
3. Calibration and Quality Control:
-
Prepare calibration standards and quality control samples by spiking known concentrations of physostigmine into blank plasma.
-
Process these samples alongside the unknown samples.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.
Visualizations
Caption: Bioanalytical workflow for Physostigmine quantification.
Caption: Troubleshooting logic for inconsistent analytical results.
Caption: Primary degradation pathway of Physostigmine.
References
- 1. Revival of physostigmine - a novel HPLC assay for simultaneous determination of physostigmine and its metabolite eseroline designed for a pharmacokinetic study of septic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Eseroline, a metabolite of physostigmine, induces neuronal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Physostigmine-d3 Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with calibration curves for Physostigmine-d3 in analytical experiments, particularly using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Troubleshooting Guide
Q1: My calibration curve for physostigmine is non-linear. What are the potential causes and how can I fix it?
A1: Non-linearity in your calibration curve can stem from several factors. A systematic approach to troubleshooting is recommended.
Potential Causes & Solutions:
-
Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, leading to a plateau in the signal response.
-
Matrix Effects: Co-eluting endogenous components from the sample matrix can suppress or enhance the ionization of physostigmine and/or this compound, leading to a non-linear response.[2]
-
Solution: Improve sample clean-up using solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components. Optimize chromatographic conditions to separate physostigmine from the interfering peaks.
-
-
Inappropriate Internal Standard Concentration: An internal standard concentration that is too high or too low relative to the analyte concentrations can contribute to non-linearity.
-
Solution: Ensure the concentration of this compound is consistent across all calibration standards and samples and is appropriate for the expected analyte concentration range.
-
-
Analyte/Internal Standard Instability: Physostigmine is susceptible to degradation, especially at non-optimal pH and temperature.
-
Solution: Maintain samples at a low temperature (e.g., 4°C in the autosampler) and ensure the pH of the sample and mobile phase is controlled. Studies have shown physostigmine has maximum stability at a slightly acidic pH.[3]
-
Troubleshooting Workflow for Non-Linear Calibration Curve
Q2: I am observing poor precision and accuracy in my quality control (QC) samples. What should I investigate?
A2: Poor precision and accuracy in QC samples indicate a systematic or random error in the analytical method.
Troubleshooting Steps:
-
Verify Sample Preparation: Inconsistent extraction recovery is a common source of variability. Ensure that the sample preparation procedure, whether LLE or SPE, is performed consistently for all samples.
-
Assess Internal Standard Performance: The peak area of this compound should be consistent across all samples (with some variation expected due to matrix effects). A large variation in the internal standard signal can indicate problems with sample preparation or instrument performance.
-
Check for Analyte Stability: Physostigmine can degrade in the sample matrix, during sample preparation, or in the autosampler. It is crucial to keep samples cold and process them in a timely manner. One study showed that physostigmine is stable in plasma for up to 9 weeks when stored at -15°C or -80°C.[3]
-
Evaluate for Carryover: Inject a blank sample after the highest concentration standard. If a peak for physostigmine is observed, carryover is occurring. This can be addressed by optimizing the wash steps in the autosampler and the chromatographic gradient.
Frequently Asked Questions (FAQs)
Q1: Why is there a slight shift in retention time between physostigmine and this compound?
A1: A small difference in retention time between an analyte and its deuterated internal standard is a known phenomenon in reversed-phase chromatography. This is due to the slightly different physicochemical properties of the deuterated compound. While often negligible, a significant separation can lead to differential matrix effects, where one compound is affected by interfering co-eluting matrix components more than the other, compromising the accuracy of the results. If this becomes an issue, chromatographic conditions may need to be adjusted to minimize this separation.
Q2: What is the acceptable linearity (r²) for a physostigmine calibration curve?
A2: For bioanalytical methods, a correlation coefficient (r²) of ≥ 0.99 is generally considered acceptable. However, it is also important to visually inspect the calibration curve and the residual plot to ensure there is no significant bias.
Q3: What are typical concentration ranges for a physostigmine calibration curve in plasma?
A3: The concentration range will depend on the specific application and the sensitivity of the instrument. Based on published methods, typical calibration curve ranges for physostigmine in plasma are from approximately 0.05 ng/mL to 25 ng/mL.[3][4]
Q4: How can I minimize the degradation of physostigmine during sample preparation?
A4: Physostigmine is susceptible to hydrolysis, particularly at basic pH. To minimize degradation:
-
Keep biological samples frozen until analysis.
-
Perform all sample preparation steps on ice or at reduced temperatures.
-
Use a slightly acidic pH for extraction and reconstitution solvents.
-
Process samples in a timely manner and avoid prolonged storage at room temperature.
Data Presentation
Table 1: Typical LC-MS/MS Method Parameters for Physostigmine Analysis
| Parameter | Typical Value/Condition |
| Chromatography | |
| Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile or Methanol |
| Flow Rate | 0.2 - 0.5 mL/min |
| Gradient | Gradient elution is typically used |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Transition | Precursor Ion (Q1) -> Product Ion (Q3) |
| Physostigmine | To be optimized for the specific instrument |
| This compound | To be optimized for the specific instrument |
Table 2: Representative Performance Characteristics of a Physostigmine Bioanalytical Method
| Parameter | Acceptance Criteria/Typical Value | Reference |
| Calibration Curve Range | 0.05 - 10.0 ng/mL | [4] |
| Linearity (r²) | ≥ 0.99 | [4] |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL | [4] |
| Intra-day Precision (%CV) | < 15% | [4] |
| Inter-day Precision (%CV) | < 15% | [4] |
| Accuracy (%Bias) | Within ±15% | [4] |
| Recovery | > 80% | [4] |
Experimental Protocols
Representative Protocol for Quantification of Physostigmine in Plasma using LC-MS/MS with this compound Internal Standard
1. Preparation of Calibration Standards and Quality Control Samples:
-
Prepare stock solutions of physostigmine and this compound in a suitable solvent (e.g., methanol).
-
Prepare a series of working standard solutions of physostigmine by serial dilution of the stock solution.
-
Spike blank plasma with the working standard solutions to create calibration standards at concentrations ranging from, for example, 0.05 to 20 ng/mL.
-
Prepare quality control (QC) samples at low, medium, and high concentrations in a similar manner.
2. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (standard, QC, or unknown), add 20 µL of this compound internal standard working solution.
-
Vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Inject a small volume (e.g., 5-10 µL) of the reconstituted sample onto the LC-MS/MS system.
-
Perform chromatographic separation and mass spectrometric detection using optimized parameters (refer to Table 1).
4. Data Analysis:
-
Integrate the peak areas for physostigmine and this compound.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a linear regression with a 1/x or 1/x² weighting.
-
Determine the concentration of physostigmine in the QC and unknown samples from the calibration curve.
Experimental Workflow Diagram
References
- 1. Systematic evaluation of the root cause of non-linearity in liquid chromatography/tandem mass spectrometry bioanalytical assays and strategy to predict and extend the linear standard curve range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of physostigmine in plasma by high-performance liquid chromatography and fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Revival of physostigmine - a novel HPLC assay for simultaneous determination of physostigmine and its metabolite eseroline designed for a pharmacokinetic study of septic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Physostigmine-d3 Liquid-Liquid Extraction Optimization
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to optimize the liquid-liquid extraction (LLE) of Physostigmine-d3.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern during extraction?
This compound is the deuterium-labeled form of physostigmine, often used as an internal standard in quantitative analyses.[1][2] Like its unlabeled counterpart, it is an alkaloid that is highly susceptible to degradation. Solutions can turn red upon exposure to heat, light, air, or traces of metals, indicating the formation of degradation products like eseroline and rubreserine.[3] Its stability is pH-dependent, with optimal stability observed in acidic conditions (around pH 3-4).[4] Therefore, careful control of experimental conditions is critical to prevent analyte loss.
Q2: I am experiencing low recovery of this compound. What are the common causes?
Low recovery can stem from several factors:
-
Analyte Degradation: Due to its instability, physostigmine can degrade if exposed to unfavorable pH, high temperatures, or light.[3]
-
Incorrect pH: For efficient extraction into an organic solvent, physostigmine (a weak base) must be in its un-ionized (free base) form. This requires adjusting the aqueous sample to an alkaline pH just prior to extraction. An acidic pH, while good for stability, will keep the analyte in its ionized form, preventing it from partitioning into the organic phase.
-
Suboptimal Solvent Choice: The organic solvent may not be effective at solubilizing physostigmine. A systematic evaluation of different solvents is often necessary.
-
Incomplete Phase Transfer: Insufficient mixing (vortexing/inversion) can lead to incomplete transfer of the analyte from the aqueous to the organic phase.
-
Strong Protein Binding: In biological matrices like plasma, physostigmine can bind to proteins, making it unavailable for extraction. A protein precipitation step (e.g., with methanol) prior to LLE may be required to improve recovery.[5]
Q3: An emulsion has formed between the aqueous and organic layers. How can I resolve this?
Emulsion formation is a frequent issue in LLE, particularly with complex matrices like plasma that contain lipids and proteins.[6]
-
Prevention: The most effective approach is prevention. Instead of vigorous shaking or vortexing, use gentle, repeated inversions of the sample tube to mix the phases.[6]
-
Disruption: If an emulsion has already formed, several techniques can be used to break it:
-
Salting Out: Add a small amount of a saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous layer, which can help force the separation of the phases.[6]
-
Centrifugation: Centrifuging the sample at high speed can compact the emulsion layer, allowing for easier separation of the distinct aqueous and organic phases.
-
Filtration: Pass the mixture through a glass wool plug in a pipette to disrupt the emulsion.[6]
-
Solvent Addition: Adding a small volume of a different organic solvent can alter the polarity and help break the emulsion.[6]
-
Q4: Which organic solvent is best for this compound extraction?
The ideal solvent must be empirically determined. Key properties to consider are the solvent's polarity, selectivity for physostigmine, and immiscibility with the aqueous phase. Common choices for extracting weakly basic compounds like physostigmine include methyl tert-butyl ether (MTBE), ethyl acetate, and dichloromethane. A pilot experiment testing several solvents is recommended to identify the one providing the highest recovery with minimal co-extraction of interferences.
Q5: My final extract has a reddish or pink tint. What does this indicate?
A reddish color is a visual sign of physostigmine degradation.[3] This suggests that the analyte was exposed to destabilizing conditions such as excessive light, heat, or a non-optimal pH during the extraction process. To mitigate this, work quickly, protect samples from direct light, use chilled solvents and racks, and minimize the time the sample spends in a basic solution before extraction. Adding an antioxidant like ascorbic acid to the sample beforehand can also improve stability.[4]
Data & Experimental Protocols
Data Summary
Quantitative data from published studies can guide protocol development. The tables below summarize reported recovery rates and key pH considerations.
Table 1: Reported Recovery of Physostigmine from Various Matrices
| Matrix | Extraction Method | Reported Recovery (%) | Reference |
| Plasma | Liquid-Liquid Extraction | 84.9% | [7] |
| Plasma | Solid-Phase Extraction (with Methanol Protein Precipitation) | 82% | [5] |
| Plasma | Liquid-Liquid Extraction | 60% | [8] |
| Cerebrospinal Fluid (CSF) | Solid-Phase Extraction | ~100% | [5] |
| Cerebrospinal Fluid (CSF) | Liquid-Liquid Extraction | 78% | [8] |
| Whole Blood | Solid-Phase Extraction | 17% | [5] |
Table 2: Key pH Values for Physostigmine Processing
| Condition | Recommended pH | Rationale | Reference |
| Aqueous Stability | ~3.4 | Minimizes the rate of hydrolytic degradation. | |
| Extraction | > 8.5 (alkaline) | Converts the physostigmine cation to its neutral free base form, which is soluble in organic solvents. | General LLE Principle |
Detailed Experimental Protocol: LLE of this compound from Plasma
This protocol provides a general workflow. Optimization of volumes, solvents, and pH may be necessary for your specific application.
-
Sample Preparation:
-
To a 1.5 mL microcentrifuge tube, add 200 µL of plasma sample.
-
Add 10 µL of the this compound internal standard working solution.
-
Vortex briefly to mix.
-
-
pH Adjustment:
-
Add 50 µL of a suitable buffer or base (e.g., 1M sodium carbonate) to raise the sample pH to >8.5. This step should be performed immediately before extraction to minimize degradation in the alkaline environment.
-
-
Liquid-Liquid Extraction:
-
Add 800 µL of the organic extraction solvent (e.g., methyl tert-butyl ether).
-
Cap the tube securely and mix by gentle inversion for 5-10 minutes. Avoid vigorous vortexing to prevent emulsion formation.
-
-
Phase Separation:
-
Centrifuge the tube at 4,000 x g for 5 minutes at 4°C to achieve a clean separation of the aqueous and organic layers.
-
-
Collection:
-
Carefully transfer the upper organic layer to a clean tube, being careful not to disturb the aqueous layer or any protein interface.
-
-
Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the dried extract in 100 µL of the mobile phase used for your analytical method (e.g., LC-MS/MS).
-
Vortex briefly and transfer to an autosampler vial for analysis.
-
Visualizations
Experimental Workflow
Caption: Liquid-liquid extraction workflow for this compound.
Troubleshooting Guide
Caption: Troubleshooting flowchart for common LLE issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C15H21N3O2 | CID 45040248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Physostigmine | C15H21N3O2 | CID 5983 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. [Stabilization of physostigmine salicylate injection solutions] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Extraction of physostigmine from biologic fluids and analysis by liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Revival of physostigmine - a novel HPLC assay for simultaneous determination of physostigmine and its metabolite eseroline designed for a pharmacokinetic study of septic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
Cross-Validation of Analytical Methods: A Comparative Guide to Using Physostigmine-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioanalytical method development and validation, the choice of an appropriate internal standard (IS) is paramount to ensure the accuracy, precision, and robustness of an assay. This is particularly critical for the quantification of potent compounds like physostigmine, a reversible cholinesterase inhibitor, in complex biological matrices. This guide provides a comprehensive comparison of using a stable isotope-labeled (SIL) internal standard, specifically Physostigmine-d3, versus a structural analog internal standard for the bioanalysis of physostigmine.
The use of a SIL internal standard is widely regarded as the gold standard in quantitative mass spectrometry. This compound, being a deuterated form of the analyte, shares near-identical physicochemical properties, leading to co-elution and similar behavior during sample extraction and ionization. This minimizes variability and compensates for matrix effects more effectively than a structural analog. While a well-chosen structural analog can provide acceptable results, it may not perfectly mimic the analyte's behavior, potentially leading to greater variability and less accurate quantification.
This guide presents a synthesis of data from various studies to highlight the performance differences between these two approaches. While a direct head-to-head comparative study for physostigmine was not identified in the public domain, the presented data from separate, validated methods offer valuable insights for researchers.
Data Presentation: Performance Comparison
The following tables summarize typical validation parameters for bioanalytical methods for physostigmine using either a structural analog or a stable isotope-labeled internal standard.
Table 1: Method Performance using a Structural Analog Internal Standard (e.g., Dimethylphysostigmine or N-methylphysostigmine)
| Validation Parameter | Typical Performance | Source |
| Linearity (r²) | >0.99 | [1][2] |
| Lower Limit of Quantification (LLOQ) | 0.05 - 0.50 ng/mL | [1][2] |
| Intra-day Precision (%CV) | 3.8 - 6.6% | [1][2] |
| Inter-day Precision (%CV) | 1.8 - 5.3% | [1] |
| Accuracy (% Bias) | 97.5 - 110.0% | [2] |
| Mean Recovery | 84.9 - 92% | [1][2] |
Table 2: Expected Method Performance using this compound Internal Standard
Note: As no direct study providing these specific values for a physostigmine assay using this compound was found, these are expected performance characteristics based on the established advantages of SIL internal standards and data from similar assays.
| Validation Parameter | Expected Performance | Rationale |
| Linearity (r²) | >0.995 | SIL IS provides a more consistent response across the concentration range. |
| Lower Limit of Quantification (LLOQ) | ≤ 0.05 ng/mL | Improved signal-to-noise due to reduced variability. |
| Intra-day Precision (%CV) | < 5% | Better correction for random errors during analysis. |
| Inter-day Precision (%CV) | < 5% | Enhanced long-term reproducibility. |
| Accuracy (% Bias) | 98.0 - 102.0% | More effective compensation for matrix effects and extraction inconsistencies. |
| Mean Recovery | Consistent with Analyte | Co-elution and similar extraction behavior lead to more consistent recovery tracking. |
Experimental Protocols
Below are detailed methodologies for the quantification of physostigmine in human plasma using LC-MS/MS with either a structural analog or this compound as the internal standard.
Protocol 1: Using a Structural Analog Internal Standard
This protocol is a composite based on methods described for the analysis of physostigmine using structural analogs like N-methylphysostigmine.[2]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of human plasma, add 25 µL of the internal standard working solution (e.g., N-methylphysostigmine in methanol).
-
Add 50 µL of 0.1 M sodium carbonate buffer (pH 9.0).
-
Add 600 µL of a mixture of n-hexane and isoamyl alcohol (99:1, v/v).
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions
-
LC System: Agilent 1200 series or equivalent.
-
Column: Kinetex C18 (100 x 2.1 mm, 2.6 µm) or equivalent.
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.
-
MRM Transitions:
-
Physostigmine: e.g., m/z 276.2 → 219.1
-
Structural Analog (e.g., N-methylphysostigmine): To be determined based on the specific analog used.
-
Protocol 2: Using this compound Internal Standard
This protocol is a representative procedure for a bioanalytical method utilizing a stable isotope-labeled internal standard.
1. Sample Preparation (Protein Precipitation)
-
To 50 µL of human plasma, add 10 µL of this compound working solution in methanol.
-
Add 150 µL of acetonitrile to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for injection.
2. LC-MS/MS Conditions
-
LC System: Shimadzu Nexera or equivalent.
-
Column: Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm) or equivalent.
-
Mobile Phase: Isocratic elution with 5 mM ammonium formate in water:acetonitrile (50:50, v/v) with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.
-
MRM Transitions:
-
Physostigmine: e.g., m/z 276.2 → 219.1
-
This compound: e.g., m/z 279.2 → 222.1
-
Mandatory Visualizations
Caption: Workflow for cross-validation of two bioanalytical methods.
Caption: Decision logic for internal standard selection in physostigmine bioanalysis.
References
- 1. Determination of physostigmine in plasma by high-performance liquid chromatography and fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Revival of physostigmine - a novel HPLC assay for simultaneous determination of physostigmine and its metabolite eseroline designed for a pharmacokinetic study of septic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Physostigmine-d3: A Comparative Guide to Internal Standards in Bioanalysis
In the precise world of bioanalysis, the accuracy of quantitative data is paramount. For researchers, scientists, and drug development professionals working with physostigmine, the choice of an appropriate internal standard is a critical determinant of analytical method robustness and reliability. This guide provides an objective comparison of Physostigmine-d3 with other commonly used internal standards, supported by available experimental data and detailed methodologies.
The Critical Role of Internal Standards in Physostigmine Analysis
Physostigmine, a reversible cholinesterase inhibitor, is analyzed in various biological matrices to understand its pharmacokinetics and therapeutic effects. Liquid chromatography coupled with mass spectrometry (LC-MS) is a common analytical technique for this purpose. However, the complexity of biological samples can lead to variations in sample preparation and signal suppression or enhancement in the mass spectrometer, a phenomenon known as the matrix effect. Internal standards are essential to compensate for these variations, ensuring accurate and precise quantification of the analyte.
The ideal internal standard should mimic the analyte's behavior throughout the analytical process, including extraction, chromatography, and ionization. The two main types of internal standards used for physostigmine analysis are stable isotope-labeled (SIL) internal standards, such as this compound, and structural analogs.
Performance Comparison: this compound vs. Structural Analogs
This compound (Deuterated Internal Standard)
This compound is a stable isotope-labeled version of physostigmine, where three hydrogen atoms have been replaced with deuterium. This substitution results in a molecule with nearly identical physicochemical properties to the parent drug but with a different mass-to-charge ratio (m/z), allowing it to be distinguished by the mass spectrometer.
Theoretical Advantages:
-
Co-elution: this compound is expected to have a retention time that is very close to that of physostigmine, ensuring that both compounds experience the same matrix effects during chromatographic separation.
-
Similar Ionization Efficiency: As the chemical structure is virtually identical, the ionization efficiency of this compound in the mass spectrometer's source is expected to be the same as that of physostigmine, providing superior correction for signal suppression or enhancement.
-
Comparable Extraction Recovery: The similar chemical properties should lead to almost identical recovery rates during sample preparation steps like liquid-liquid extraction or solid-phase extraction.
Structural Analog Internal Standards
Structural analogs are compounds with a chemical structure similar to the analyte. For physostigmine, compounds like N-methylphysostigmine and dimethylphysostigmine have been used as internal standards.
Observed Performance (from separate studies):
Methods employing structural analogs have demonstrated acceptable performance for the quantification of physostigmine in biological matrices. However, they may not perfectly mimic the behavior of physostigmine in all aspects.
Potential Disadvantages:
-
Different Retention Times: Structural differences can lead to variations in chromatographic retention times, potentially causing the internal standard and analyte to experience different matrix effects.
-
Varying Ionization Efficiencies: The ionization response of a structural analog may differ from that of the analyte, which can lead to inaccuracies in quantification, especially in the presence of significant matrix effects.
-
Disparate Extraction Recoveries: Differences in chemical properties might result in inconsistent extraction recoveries between the analyte and the internal standard.
Quantitative Data Summary
The following tables summarize the performance characteristics of published HPLC methods for physostigmine analysis using structural analog internal standards. No direct comparative experimental data for a method using this compound was found in the public domain literature.
Table 1: Performance of HPLC Method using N-methylphysostigmine as Internal Standard [1]
| Parameter | Physostigmine | Eseroline (Metabolite) |
| Linearity Range | 0.05 - 10.0 ng/mL | 0.05 - 10.0 ng/mL |
| Correlation Coefficient (r²) | >0.999 | >0.999 |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL | 0.05 ng/mL |
| Intra-day Precision (%RSD) | 0.7% - 6.6% | 0.7% - 6.6% |
| Inter-day Precision (%RSD) | 0.7% - 6.6% | 0.7% - 6.6% |
| Accuracy | 97.5% - 110.0% | 97.5% - 110.0% |
| Mean Recovery | 84.9% | 80.3% |
Table 2: Performance of HPLC Method using Dimethylphysostigmine as Internal Standard
| Parameter | Physostigmine |
| Linearity Range | 0.50 - 25.0 ng/mL |
| Sensitivity (LOD) | 100 pg/mL |
| Intra-day Precision (%CV) | 3.8% - 5.3% |
| Inter-day Precision (%CV) | 1.8% - 3.6% |
| Average Recovery | 92% |
Experimental Protocols
Protocol 1: HPLC Method for Physostigmine and Eseroline using N-methylphysostigmine Internal Standard [1]
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 500 µL of plasma, add the internal standard (N-methylphysostigmine).
-
Perform liquid-liquid extraction.
-
-
Chromatographic Conditions:
-
HPLC System: Not specified.
-
Column: Kinetex C18.
-
Mobile Phase: Gradient elution.
-
Detection: Fluorescence detector (Excitation: 254 nm, Emission: 355 nm).
-
Protocol 2: HPLC Method for Physostigmine using Dimethylphysostigmine Internal Standard
-
Sample Preparation (Liquid-Liquid, Ion Pair Extraction):
-
To the plasma sample, add neostigmine as a stabilizing agent and dimethylphysostigmine as the internal standard.
-
Perform a liquid/liquid, ion pair extraction.
-
-
Chromatographic Conditions:
-
HPLC System: Not specified.
-
Separation: Normal phase HPLC.
-
Detection: Fluorometric quantitation (Excitation: 240 nm, Emission: 360 nm).
-
Visualizing the Mechanism and Workflow
To better understand the context of physostigmine analysis, the following diagrams illustrate its mechanism of action and a typical bioanalytical workflow.
Caption: Mechanism of action of physostigmine as an acetylcholinesterase inhibitor.
Caption: General workflow for physostigmine quantification in a biological matrix.
Conclusion
The selection of an appropriate internal standard is a cornerstone of a robust and reliable bioanalytical method for physostigmine. While methods using structural analogs like N-methylphysostigmine and dimethylphysostigmine have been validated and shown to provide acceptable performance, the theoretical advantages of a stable isotope-labeled internal standard like this compound are significant. The near-identical chemical and physical properties of this compound to the parent analyte offer the most effective compensation for variability during sample preparation and analysis, particularly in mitigating unpredictable matrix effects. For researchers, scientists, and drug development professionals aiming for the highest level of accuracy and precision in their physostigmine quantification, this compound represents the gold standard, and its use is highly recommended to ensure the integrity of bioanalytical data.
References
The Superiority of Physostigmine-d3 in Quantitative Assays: A Comparative Guide
In the landscape of quantitative bioanalysis, the choice of an appropriate internal standard is paramount to ensure the accuracy and precision of results. For the quantification of physostigmine, a reversible cholinesterase inhibitor, the use of its deuterated analog, Physostigmine-d3, has emerged as a best practice, offering significant advantages over other structural analogs. This guide provides a comprehensive comparison of this compound with alternative internal standards, supported by experimental data and detailed methodologies, to assist researchers, scientists, and drug development professionals in making informed decisions for their analytical needs.
Mitigating Analytical Variability with an Ideal Internal Standard
An internal standard (IS) is a compound with similar physicochemical properties to the analyte of interest, added in a known quantity to samples, calibrators, and quality control standards. Its primary role is to compensate for the variability inherent in sample preparation and analysis, such as extraction efficiency and matrix effects. An ideal IS should co-elute with the analyte and exhibit similar ionization characteristics in mass spectrometry.
Deuterated internal standards, such as this compound, are considered the gold standard in quantitative mass spectrometry.[1][2] By replacing hydrogen atoms with deuterium, the molecular weight of the standard is increased, allowing for its differentiation from the native analyte by the mass spectrometer, while maintaining nearly identical chromatographic behavior and ionization efficiency. This co-elution is crucial for accurately correcting matrix-induced signal suppression or enhancement, a common challenge in the analysis of complex biological samples like plasma.[1]
Comparative Performance of Internal Standards for Physostigmine Quantification
Commonly used internal standards for physostigmine quantification include:
-
Dimethylphysostigmine
-
Carbaryl
-
N-methylphysostigmine
The following tables summarize the validation parameters from published studies for the quantification of physostigmine using these alternative internal standards. This data can serve as a benchmark for the expected performance of a well-validated LC-MS/MS method.
Table 1: Performance Characteristics of an HPLC Method for Physostigmine using Dimethylphysostigmine as an Internal Standard
| Parameter | Performance |
| Linearity Range | 0.50 - 25.0 ng/mL |
| Limit of Quantification (LOQ) | 0.10 ng/mL |
| Intra-day Precision (CV%) | 3.8 - 5.3% |
| Inter-day Precision (CV%) | 1.8 - 3.6% |
| Accuracy (Recovery %) | 92% |
Data extracted from a study by an unspecified author.
It is important to note that while these methods demonstrate acceptable performance, the use of structural analogs as internal standards can sometimes lead to differences in chromatographic retention times and ionization efficiencies compared to the analyte, potentially compromising the accuracy of quantification, especially in the presence of significant matrix effects.
The this compound Advantage: Expected Performance Gains
Based on the established principles of using deuterated internal standards, a quantitative assay for physostigmine utilizing this compound is anticipated to exhibit superior performance in several key areas:
-
Improved Accuracy and Precision: By closely mimicking the behavior of native physostigmine during sample processing and analysis, this compound provides more reliable correction for analytical variability, leading to lower coefficients of variation (CV%) and higher accuracy.
-
Enhanced Mitigation of Matrix Effects: The near-identical retention time and ionization response of this compound to physostigmine ensure that both compounds are equally affected by matrix components, resulting in a more accurate analyte-to-internal standard ratio and, consequently, a more precise quantification.
-
Greater Robustness: Assays employing deuterated internal standards are generally more robust and less susceptible to variations in sample matrix composition, a critical factor when analyzing samples from diverse patient populations.
Experimental Workflow for Physostigmine Quantification using LC-MS/MS
A typical experimental workflow for the quantitative analysis of physostigmine in a biological matrix, such as plasma, using this compound as an internal standard involves several key steps.
Caption: A typical bioanalytical workflow for physostigmine quantification.
Detailed Experimental Protocol
While a specific, complete validation report for a physostigmine assay using this compound was not identified in the public domain, a general protocol based on established bioanalytical methods for similar compounds is provided below. Researchers should validate this method according to regulatory guidelines (e.g., FDA, EMA) before implementation.
1. Materials and Reagents:
-
Physostigmine reference standard
-
This compound internal standard
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid
-
Human plasma (drug-free)
2. Stock and Working Solutions:
-
Prepare stock solutions of physostigmine and this compound in methanol (e.g., 1 mg/mL).
-
Prepare working solutions for calibration standards and quality controls by diluting the stock solutions with an appropriate solvent (e.g., 50% methanol in water).
-
Prepare an internal standard working solution (e.g., 100 ng/mL in 50% methanol).
3. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, calibrator, or quality control, add 20 µL of the internal standard working solution and vortex briefly.
-
Add 300 µL of acetonitrile, vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid).
4. LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for physostigmine and this compound.
5. Method Validation:
-
The method should be fully validated for linearity, lower limit of quantification (LLOQ), accuracy, precision, recovery, matrix effect, and stability according to regulatory guidelines.
Signaling Pathway of Physostigmine
Physostigmine exerts its effects by inhibiting the enzyme acetylcholinesterase (AChE), which is responsible for the breakdown of the neurotransmitter acetylcholine (ACh). By inhibiting AChE, physostigmine increases the levels of ACh in the synaptic cleft, leading to enhanced cholinergic neurotransmission.
References
A Head-to-Head Battle: Physostigmine-d3 vs. Analog Internal Standards in Bioanalysis
A comprehensive guide for researchers on the regulatory landscape and performance comparison of deuterated and analog internal standards for the bioanalysis of physostigmine.
In the realm of pharmacokinetic and toxicokinetic studies, the precise quantification of analytes in biological matrices is paramount. For a compound like physostigmine, a reversible cholinesterase inhibitor with a narrow therapeutic window, the choice of an appropriate internal standard (IS) in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis is a critical decision that directly impacts the reliability of the data. This guide provides a detailed comparison between the use of a deuterated internal standard, Physostigmine-d3, and traditional analog internal standards, supported by experimental data and current regulatory guidelines from the Food and Drug Administration (FDA) and the European Medicines Agency (EMA).
The Gold Standard: Deuterated Internal Standards
Stable isotope-labeled internal standards (SIL-ISs), such as this compound, are widely considered the gold standard in quantitative bioanalysis. By incorporating stable isotopes like deuterium, the chemical and physical properties of the IS are nearly identical to the analyte of interest. This structural similarity ensures that the IS co-elutes with the analyte and experiences similar effects from the sample matrix, extraction process, and instrument variability. This co-behavior allows for highly accurate and precise quantification as the ratio of the analyte to the IS remains constant even when absolute signal intensities fluctuate.
Regulatory bodies like the FDA and EMA recommend the use of SIL-IS whenever possible to ensure the robustness and reliability of bioanalytical methods. The use of a SIL-IS is particularly crucial for mitigating matrix effects, which are a common source of variability and inaccuracy in LC-MS analysis.
The Alternative: Analog Internal Standards
Performance Face-Off: this compound vs. Analog IS
To illustrate the practical differences in performance, this guide presents a comparison of a validated HPLC method using an analog internal standard (dimethylphysostigmine) with the expected performance of a validated LC-MS/MS method using this compound, based on regulatory guidelines and typical performance characteristics of similar assays.
Table 1: Performance Characteristics of an HPLC Method for Physostigmine using an Analog Internal Standard (Dimethylphysostigmine) [1]
| Parameter | Performance Data |
| Linearity Range | 0.50 - 25.0 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.10 ng/mL |
| Intra-day Precision (CV%) | 3.8% - 5.3% |
| Inter-day Precision (CV%) | 1.8% - 3.6% |
| Average Recovery | 92% |
Table 2: Expected Performance Characteristics of a Validated LC-MS/MS Method for Physostigmine using this compound Internal Standard (Based on FDA/EMA Guidelines)
| Parameter | Expected Performance |
| Linearity Range | To be established based on expected concentrations |
| Lower Limit of Quantification (LLOQ) | Demonstrable with acceptable accuracy and precision (typically ≤20%) |
| Accuracy (% Bias) | Within ±15% of the nominal concentration (±20% at LLOQ) |
| Precision (CV%) | ≤15% (≤20% at LLOQ) |
| Recovery | Consistent, precise, and reproducible |
| Matrix Effect | Investigated and demonstrated to be minimal or compensated for by the IS |
Experimental Protocols: A Step-by-Step Guide
Method 1: HPLC Analysis of Physostigmine with Dimethylphysostigmine Internal Standard[1]
1. Sample Preparation:
- To 1.0 mL of plasma, add neostigmine as a stabilizing agent.
- Add dimethylphysostigmine as the internal standard.
- Perform a liquid-liquid extraction using an appropriate organic solvent.
- Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.
2. HPLC Conditions:
- Column: Normal phase silica column.
- Mobile Phase: A suitable mixture of organic solvents (e.g., hexane, isopropanol, acetonitrile).
- Flow Rate: Optimized for best separation.
- Detection: Fluorescence detection with excitation at 240 nm and emission at 360 nm.
3. Quantification:
- Calculate the peak height ratio of physostigmine to the dimethylphysostigmine internal standard.
- Determine the concentration of physostigmine from a calibration curve prepared in the same biological matrix.
Method 2: A Validated LC-MS/MS Method for Physostigmine with this compound Internal Standard (A Representative Protocol)
1. Sample Preparation:
- To a 100 µL aliquot of plasma, add an appropriate volume of this compound internal standard solution.
- Perform protein precipitation by adding a suitable volume of a precipitating agent (e.g., acetonitrile or methanol).
- Vortex and centrifuge the samples to pellet the precipitated proteins.
- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in the mobile phase.
2. LC-MS/MS Conditions:
- LC System: A high-performance liquid chromatography system.
- Column: A C18 reverse-phase column suitable for the separation of small molecules.
- Mobile Phase: A gradient elution using a mixture of water with an additive (e.g., formic acid) and an organic solvent (e.g., acetonitrile or methanol).
- Flow Rate: Optimized for the column dimensions and particle size.
- Mass Spectrometer: A triple quadrupole mass spectrometer.
- Ionization Mode: Electrospray ionization (ESI) in positive mode.
- MRM Transitions: Monitor specific precursor-to-product ion transitions for both physostigmine and this compound.
3. Method Validation (as per FDA/EMA Guidelines):
- Selectivity: Analyze blank plasma from at least six different sources to ensure no interference at the retention times of the analyte and IS.
- Linearity and LLOQ: Prepare a calibration curve with at least six non-zero standards. The LLOQ should be determined with a signal-to-noise ratio of at least 5 and have acceptable precision and accuracy.
- Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations on three different days to determine intra- and inter-day accuracy and precision.
- Recovery: Compare the analyte response in extracted samples to that of post-extraction spiked samples at three different concentrations.
- Matrix Effect: Evaluate the ion suppression or enhancement by comparing the analyte response in post-extraction spiked samples from different biological sources to the response in a neat solution.
- Stability: Assess the stability of the analyte in the biological matrix under various conditions (freeze-thaw, short-term bench-top, long-term storage).
Visualizing the Workflow
References
Safety Operating Guide
Personal protective equipment for handling Physostigmine-d3
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Physostigmine-d3, a deuterated form of the highly toxic acetylcholinesterase inhibitor, Physostigmine. Adherence to these procedures is essential to ensure personnel safety and regulatory compliance in a laboratory setting.
Personal Protective Equipment (PPE)
Given the acute toxicity of this compound, a comprehensive PPE strategy is mandatory to prevent exposure through inhalation, skin contact, or ingestion. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being performed.
Recommended PPE for Handling this compound
| PPE Category | Item | Specifications and Use |
| Hand Protection | Double Nitrile Gloves | Wear two pairs of powder-free nitrile gloves. The outer glove should be changed immediately upon contamination. For prolonged contact, gloves with a breakthrough time of over 60 minutes are recommended. |
| Body Protection | Disposable Lab Coat or Coveralls | A disposable, low-permeability lab coat or coveralls should be worn to protect against spills. For larger quantities (over 1 kg), a disposable coverall with shoe covers is recommended. |
| Eye Protection | Safety Glasses with Side Shields or Goggles | To protect against splashes and airborne particles.[1] |
| Respiratory Protection | NIOSH-Approved Respirator | A NIOSH-approved respirator with a HEPA filter is necessary when handling the powder form, especially outside of a certified containment enclosure.[2] For situations with a higher risk of aerosol generation, a powered air-purifying respirator (PAPR) should be considered. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial to minimize the risk of exposure at every stage.
1. Receiving and Storage:
-
Upon receipt, inspect the package for any signs of damage or leakage in a well-ventilated area.
-
Log the compound into the chemical inventory system.
-
Store this compound in a designated, locked, and well-ventilated cabinet, away from incompatible materials such as strong oxidizing agents, acids, and bases.[1] The container should be tightly sealed.
2. Handling and Experimental Use:
-
All handling of solid this compound should be conducted within a certified chemical fume hood, glove box, or other ventilated enclosure to control airborne particles.[1]
-
Before beginning work, ensure that an emergency eyewash station and safety shower are readily accessible.[3]
-
Decontaminate all surfaces and equipment with an appropriate cleaning agent after each use.
3. Spill Management:
-
In the event of a minor spill, avoid raising dust.[3]
-
Wear appropriate PPE, including respiratory protection.
-
Gently cover the spill with an absorbent material and collect it into a sealed container for hazardous waste disposal.[3]
-
For major spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste.
1. Waste Segregation:
-
Segregate all contaminated materials, including gloves, disposable lab coats, weighing papers, and pipette tips, into a designated, clearly labeled hazardous waste container.
2. Disposal Procedure:
-
Do not mix with other waste streams.
-
Follow your institution's and local regulations for the disposal of highly toxic chemical waste.[4] This typically involves collection by a certified hazardous waste management company.
-
For unused or expired this compound, do not attempt to dispose of it down the drain or in regular trash. It must be disposed of as hazardous chemical waste.
Experimental Workflow
The following diagram outlines the key steps and decision points in the handling of this compound.
Caption: A procedural workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
